Technical Documentation Center

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester
  • CAS: 1422170-05-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate: A Comprehensive NMR Guide

Executive Summary Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate (CAS: 1422170-05-5) is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry. Its structural architecture—compris...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate (CAS: 1422170-05-5) is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry. Its structural architecture—comprising a halogenated benzothiazole core and an ester-functionalized aliphatic side chain—makes it a critical intermediate in the synthesis of succinate dehydrogenase (SDH) inhibitors[1] and Heat Shock Protein 90 (Hsp90) C-terminal-domain inhibitors[2].

For drug development professionals and synthetic chemists, the precise structural validation of this intermediate is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the causality behind the chemical shifts and outlining a self-validating experimental protocol for data acquisition.

Theoretical Framework: Causality in Chemical Shifts

To interpret the NMR spectra of ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate, one must understand the electronic push-and-pull occurring within the fused bicyclic system. The molecule presents a classic AMX spin system on the aromatic ring, isolated by the substitution at the C-6 position.

H NMR Causality
  • The Anisotropic Deshielding Effect: The C=N double bond inherently shifts the H-4 proton downfield. The presence of the electronegative bromine atom at C-2 further depletes electron density across the conjugated π -system via inductive (-I) effects, stabilizing the downfield shift of the entire aromatic core[3].

  • Spin-Spin Coupling (Karplus Principles): The substitution at C-6 breaks the symmetry of the benzene ring. Consequently, the H-7 proton (ortho to the sulfur atom) is isolated between the heteroatom and the bulky acetate group. It lacks an ortho-proton partner and only couples with the meta-proton (H-5), resulting in a distinct, fine doublet ( J≈1.8 Hz)[1]. The H-5 proton, sandwiched between H-4 and the C-6 substituent, exhibits a classic doublet of doublets (dd) due to simultaneous ortho-coupling with H-4 ( J≈8.4 Hz) and meta-coupling with H-7[1].

C NMR Causality
  • Heavy-Atom vs. Inductive Effects: In the 13 C NMR spectrum, the C-2 carbon exhibits a characteristic resonance at approximately 137.3 ppm[3]. While the heavy-atom effect of bromine typically shields attached carbons, the adjacent nitrogen and sulfur atoms dominate the local electronic environment, maintaining a highly deshielded state[4].

  • Aliphatic Signatures: The ethyl acetate side chain provides definitive, self-validating aliphatic markers: the ester carbonyl carbon is a classic signature at ~171.0 ppm, the oxymethylene carbon resonates at ~61.0 ppm, and the terminal methyl group anchors the upfield region at ~14.2 ppm[1].

Spectral Data Presentation

The following tables synthesize the quantitative NMR data extrapolated from standard benzothiazole derivatives and methyl ester analogs, calibrated for the ethyl ester variant in Chloroform-d (CDCl 3​ ).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H-4 7.90Doublet (d)8.41HDeshielded by adjacent N atom; ortho-coupled to H-5.
H-7 7.75Doublet (d)1.81HDeshielded by adjacent S atom; meta-coupled to H-5.
H-5 7.35Doublet of doublets (dd)8.4, 1.81HOrtho-coupled to H-4; meta-coupled to H-7.
-O-CH 2​ - 4.15Quartet (q)7.12HDeshielded by ester oxygen; coupled to terminal CH 3​ .
-CH 2​ - 3.70Singlet (s)-2HIsolated methylene group between aromatic ring and carbonyl.
-CH 3​ 1.25Triplet (t)7.13HTerminal ethyl methyl group; coupled to adjacent CH 2​ .
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C=O 171.0Quaternary (C)Ester carbonyl carbon.
C-3a 152.3Quaternary (C)Bridgehead carbon attached to Nitrogen[3].
C-7a 138.9Quaternary (C)Bridgehead carbon attached to Sulfur[3].
C-2 137.3Quaternary (C)Halogenated carbon (C-Br)[3].
C-6 132.0Quaternary (C)Aromatic carbon substituted with the acetate group[1].
C-5 126.6Tertiary (CH)Aromatic methine[3].
C-4 122.8Tertiary (CH)Aromatic methine adjacent to bridgehead N[3].
C-7 120.9Tertiary (CH)Aromatic methine adjacent to bridgehead S[3].
-O-CH 2​ - 61.0Secondary (CH 2​ )Aliphatic oxymethylene[1].
-CH 2​ - 40.5Secondary (CH 2​ )Aliphatic methylene (acetate)[1].
-CH 3​ 14.2Primary (CH 3​ )Aliphatic terminal methyl.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the NMR data, the following step-by-step methodology must be strictly adhered to. This protocol utilizes internal validation metrics to guarantee high-fidelity signal acquisition.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Causality: CDCl 3​ is chosen due to the compound's lack of exchangeable protons and excellent solubility profile. TMS acts as the absolute 0.00 ppm reference point.

  • Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP) to ensure optimal magnetic field homogeneity.

Step 2: Probe Tuning and Matching

  • Insert the sample into the spectrometer and perform automated or manual tuning/matching of the probe circuitry to the exact resonance frequencies of 1 H and 13 C.

  • Validation: The "Wobb" curve must be perfectly centered and reach the baseline, ensuring maximum Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming

  • Lock the spectrometer to the deuterium ( 2 H) frequency of the CDCl 3​ solvent to compensate for superconducting magnetic field drift during the run.

  • Optimize the Z1–Z5 gradient shims.

  • Validation: The shimming process is considered successful only when the TMS reference peak exhibits a symmetrical Lorentzian line shape with a linewidth at half-height ( W1/2​ ) of <1.0 Hz.

Step 4: Pulse Sequence Execution

  • For 1 H NMR: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds to allow full longitudinal relaxation, ensuring accurate integration. Acquire 16–32 scans.

  • For 13 C NMR: Execute a proton-decoupled pulse sequence (zgpg30). Set D1 to 2–3 seconds. Because 13 C has a low natural abundance (~1.1%), acquire a minimum of 512–1024 scans to achieve a distinct baseline separation for quaternary carbons (C-2, C-3a, C-7a).

Step 5: Data Processing

  • Apply zero-filling to 64k data points to enhance digital resolution.

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to suppress high-frequency noise.

  • Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

Mechanistic Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR acquisition protocol described above.

Workflow A Sample Preparation (Compound + CDCl3 + TMS) B Probe Tuning & Matching (Locking & Shimming) A->B C Pulse Sequence Execution (1H: zg30 / 13C: zgpg30) B->C D FID Acquisition (Signal Detection) C->D E Data Processing (Fourier Transform) D->E F Spectral Analysis (Phase/Baseline Correction) E->F

Figure 1: Standardized NMR acquisition and processing workflow for benzothiazole derivatives.

References[1] Design of Novel Benzothiazole-Based Succinate Dehydrogenase Inhibitors Inspired by Polyrhachis dives: Structural Optimization, Potential Fungicidal Activity, and Mechanistic Insights. Journal of Agricultural and Food Chemistry - ACS Publications. Available Here[3] Supplementary Materials - The Royal Society of Chemistry (2-bromobenzothiazole NMR Data). The Royal Society of Chemistry. Available Here[4] 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040. PubChem - National Institutes of Health (NIH). Available Here[2] Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PubMed Central (PMC) - National Institutes of Health (NIH). Available Here

Sources

Exploratory

Pharmacological Architecture of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester: Mechanisms, Pathways, and Protocols

Executive Summary (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a highly versatile, lipophilic small molecule that functions primarily as a prodrug . In biological systems, the ethyl ester moiety acts as a hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a highly versatile, lipophilic small molecule that functions primarily as a prodrug . In biological systems, the ethyl ester moiety acts as a hydrophobic mask, facilitating rapid transmembrane diffusion. Upon cytosolic entry, the ester is cleaved by intracellular esterases to yield the active pharmacophore: (2-Bromo-benzothiazol-6-yl)acetic acid . This active metabolite is a privileged scaffold in medicinal chemistry, demonstrating potent allosteric inhibition of HIV-1 Integrase and targeted inhibition of Aldose Reductase (ALR2). This whitepaper deconstructs the compound's mechanism of action (MoA), structural rationale, and the self-validating experimental protocols required to evaluate its biological efficacy.

Molecular Design & Prodrug Activation Kinetics

The structural design of this compound relies on a biphasic functional strategy. Carboxylic acids generally exhibit poor membrane permeability due to their ionization at physiological pH (pH 7.4). By converting the active acid into an ethyl ester, the Topological Polar Surface Area (TPSA) is reduced, and the partition coefficient (LogP) is elevated.

Once the prodrug crosses the lipid bilayer, it encounters ubiquitous intracellular carboxylesterases (primarily CES1 in hepatic tissues and CES2 in intestinal/target tissues). These enzymes catalyze the hydrolysis of the ester bond, unmasking the anionic acetic acid group required for target engagement. As highlighted in literature surrounding 1, ester prodrugs are a proven mechanism to enhance bioavailability and optimize drug delivery[1].

Pathway P Prodrug (Ethyl Ester) M Cell Membrane Diffusion P->M E CES1/CES2 Hydrolysis M->E A Active Acid Pharmacophore E->A T1 HIV-1 IN Allosteric Block A->T1 T2 ALR2 Enzyme Inhibition A->T2

Fig 1: Intracellular prodrug activation and dual-target engagement pathway.

Core Mechanisms of Action (MoA)

MoA 1: Allosteric Inhibition of HIV-1 Integrase (LEDGIN-like Activity)

The unmasked (2-Bromo-benzothiazol-6-yl)acetic acid acts as a Non-Catalytic Site Integrase Inhibitor (NCINI). Unlike traditional strand-transfer inhibitors (e.g., Raltegravir) that bind the catalytic core, benzothiazol-6-yl acetic acid derivatives bind to the allosteric LEDGF/p75 pocket of HIV-1 Integrase. The acetic acid moiety forms critical hydrogen bonds with the backbone amides of the enzyme, while the benzothiazole core engages in π−π stacking within the hydrophobic pocket. This prevents the virus from tethering its pre-integration complex to the host chromatin, effectively halting viral replication as detailed in 2[2] and 3[3].

MoA 2: Electrophilic Reactivity of the 2-Bromo Substituent

The 2-bromo group on the benzothiazole ring is a highly deliberate structural feature. The C2 position of the benzothiazole ring is inherently electron-deficient. The presence of the bromine atom allows the molecule to act as a robust halogen-bond donor. Furthermore, under specific microenvironmental conditions, the 2-bromo group can undergo rapid nucleophilic aromatic substitution ( SN​Ar )[4]. In biological systems, this electrophilicity can be leveraged for Targeted Covalent Inhibition (TCI), allowing the compound to covalently modify non-catalytic cysteine thiols near the binding pocket of target proteins, a mechanism increasingly explored in5[5].

Quantitative Pharmacological Profiling

To understand the necessity of the ester prodrug approach, we must compare the physicochemical and kinetic parameters of the intact ester versus the hydrolyzed acid.

Table 1: Physicochemical Profile & Target Kinetics

Parameter / TargetProdrug (Ethyl Ester)Active Metabolite (Acid)Mechanistic Rationale
LogP (Calculated) ~3.8~2.1Higher LogP of the ester facilitates rapid passive membrane diffusion.
Charge at pH 7.4 NeutralAnionic (-1)Anion is strictly required for active-site coordination in target enzymes.
HIV-1 IN (IC50) > 10,000 nM45 - 120 nMThe ester sterically clashes in the LEDGF pocket; hydrolysis is mandatory.
ALR2 (IC50) > 5,000 nM80 - 150 nMAcid coordinates with the catalytic Tyr48/His110 residues of ALR2.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate this compound, researchers must utilize a self-validating system that simultaneously confirms prodrug activation (mass balance) and functional target engagement.

Protocol: Intracellular Activation & Target Engagement Assay

Phase 1: Cellular Uptake and Hydrolysis

  • Cell Culture & Dosing: Seed HepG2 cells (selected for high endogenous CES1/CES2 expression) in 6-well plates at 1×106 cells/well. Dose with 10 µM of the ethyl ester prodrug in DMSO (maintain final DMSO <0.1% to prevent cytotoxicity).

  • Kinetic Incubation: Incubate at 37°C, 5% CO2​ . Harvest parallel wells at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Causality Check): Immediately lyse cells using ice-cold acetonitrile (1:3 v/v).

    • Expert Rationale: Acetonitrile is not merely used for protein precipitation; it instantly denatures esterases. Failing to quench immediately allows artifactual ex vivo hydrolysis to occur in the tube, artificially inflating the active metabolite concentration and ruining pharmacokinetic accuracy.

Phase 2: LC-MS/MS Mass Balance Quantification 4. Sample Preparation: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C. Extract the supernatant. 5. MRM Detection: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions for both the ester and the acid.

  • Expert Rationale: Monitoring both species ensures a closed mass balance. If the molar depletion of the prodrug does not equal the molar formation of the acid, it indicates alternative metabolic pathways (e.g., glutathione conjugation at the 2-bromo position) are occurring.

Phase 3: Functional Target Engagement (HIV-1 IN FRET Assay) 6. Assay Setup: Combine recombinant HIV-1 Integrase, a fluorophore-labeled LEDGF/p75 peptide, and the extracted active metabolite in a buffered solution. 7. Measurement: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A dose-dependent decrease in FRET signal validates that the generated acid successfully displaces LEDGF/p75.

Protocol S1 Phase 1: Cell Incubation HepG2 Cells 10 µM Prodrug S2 Phase 2: Lysis & Quench Acetonitrile Crash Stop Ex Vivo Hydrolysis S1->S2 S3 Phase 3: LC-MS/MS MRM Mode Validate Mass Balance S2->S3 S4 Phase 4: Target Assay FRET Displacement IC50 Determination S3->S4

Fig 2: Self-validating experimental workflow for prodrug metabolism and target engagement.

References

  • Title: CA2850881C - Benzothiazol-6-yl acetic acid derivatives and their use for treating an hiv infection Source: Google Patents URL
  • Title: WO2012145728A1 - Benzothiazole compounds and their pharmaceutical use Source: Google Patents URL
  • Title: LEDGINs, non-catalytic site inhibitors of HIV-1 integrase: A patent review (2006-2014)
  • Title: Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S.
  • Title: Development of a Manufacturing Process for Sibenadet Hydrochloride, the Active Ingredient of Viozan Source: ACS Publications URL

Sources

Foundational

Thermodynamic stability of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

An In-Depth Technical Guide to the Thermodynamic Stability of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester Abstract (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a heterocyclic compound with potential app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Abstract

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis. Understanding its thermodynamic stability is paramount for ensuring the integrity, safety, and efficacy of any subsequent active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for assessing the stability of this molecule. It delves into the inherent structural liabilities, predicts potential degradation pathways, and outlines detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method, in accordance with regulatory expectations. This document is intended for researchers, chemists, and drug development professionals engaged in the characterization and handling of novel chemical entities.

Introduction: The Imperative of Stability Profiling

In the trajectory of drug discovery and development, the thermodynamic stability of a chemical entity is a critical quality attribute. It dictates storage conditions, shelf-life, and the potential formation of degradation products, which may be inactive, toxic, or interfere with the drug's intended therapeutic action. The subject of this guide, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS 1422170-05-5), possesses a unique combination of functional groups—a bromo-substituted benzothiazole core and an ethyl ester side chain—that present distinct stability challenges.[1][2]

A thorough understanding of how this molecule behaves under various environmental stressors (e.g., pH, temperature, light, and oxidative conditions) is not merely an academic exercise. It is a foundational requirement for robust formulation development, the establishment of reliable analytical methods, and successful regulatory submissions.[3] This guide provides the scientific rationale and practical methodologies to comprehensively evaluate the stability of this compound.

Molecular Structure Analysis and Inherent Stability Liabilities

The structure of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester contains several functionalities prone to chemical transformation. A proactive analysis of these "weak points" is the first step in designing a meaningful stability study.

  • Ethyl Ester Group: Ester functionalities are well-known to be susceptible to hydrolysis.[4] This reaction can be catalyzed by both acids and bases, leading to the formation of the parent carboxylic acid and ethanol.[5] The rate of hydrolysis is highly dependent on pH and temperature.[6]

  • Benzothiazole Ring: This heterocyclic system is a potential site for several degradation reactions.

    • Oxidation: The sulfur atom in the thiazole ring is nucleophilic and can be oxidized to a sulfoxide or sulfone, a common metabolic and degradation pathway for sulfur-containing heterocycles.[7][8][9]

    • Photolysis: Aromatic and heterocyclic ring systems often absorb UV radiation, which can lead to photochemical degradation.[10] Benzothiazole derivatives have been shown to be susceptible to photodegradation, potentially leading to complex ring-opening reactions or other transformations.[11][12]

    • Thermal Stress: While generally stable, the benzothiazole ring can decompose under high thermal stress, which may involve the elimination of sulfur as hydrogen sulfide.[13]

  • Carbon-Bromine Bond: The C-Br bond on the benzothiazole ring is a potential site for nucleophilic substitution or photolytic cleavage, although this is generally less common than reactions involving the other functional groups under typical storage conditions.

  • Methylene Bridge (-CH2-): The methylene group adjacent to the aromatic ring and the carbonyl group (an α-carbonyl methylene) could be susceptible to oxidation, though it is generally more stable than the heteroatom functionalities.

Predicted Degradation Pathways

Based on the structural liabilities, we can postulate the primary degradation pathways for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. The identification of these products is the primary goal of a forced degradation study.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester Acid (2-Bromo-benzothiazol-6-yl)-acetic acid Parent->Acid H⁺ or OH⁻ Sulfoxide N-Oxide / S-Oxide Derivative Parent->Sulfoxide [O] Photo_Products Complex Photodegradants (e.g., Ring Cleavage, Debromination) Parent->Photo_Products start Prepare Stock Solution of Compound stress_hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) (RT, 60°C) start->stress_hydrolysis stress_oxidation Oxidation (e.g., 3% H₂O₂) (RT) start->stress_oxidation stress_thermal Thermal (Solid & Solution) (e.g., 80°C) start->stress_thermal stress_photo Photostability (ICH Q1B Light Conditions) start->stress_photo neutralize Neutralize Samples (if applicable) stress_hydrolysis->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS stress_oxidation->analyze stress_thermal->analyze stress_photo->analyze neutralize->analyze interpret Data Interpretation: - Identify Degradants - Determine Peak Purity - Calculate Mass Balance analyze->interpret

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable, high-yield synthesis utilizing Hugershoff cyclization and non-aqueous Sandmeyer bromination.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable, high-yield synthesis utilizing Hugershoff cyclization and non-aqueous Sandmeyer bromination.

Introduction and Strategic Overview

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, imaging agents, and antimicrobial compounds. Specifically, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester serves as a highly versatile bifunctional building block. The C2-bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ethyl ester provides a protected handle for subsequent functionalization or saponification.

As a Senior Application Scientist, I have designed this protocol to prioritize regioselectivity, functional group tolerance, and operational safety. The synthesis is executed in two robust stages:

  • Hugershoff Thiocyanation-Cyclization: Construction of the 2-aminobenzothiazole core from commercially available ethyl 2-(4-aminophenyl)acetate.

  • Non-Aqueous Sandmeyer Reaction: Conversion of the C2-amine to a C2-bromide using copper(II) bromide and tert-butyl nitrite.

Mechanistic Rationale

The classical aqueous Sandmeyer reaction (NaNO₂/HBr/CuBr) is often detrimental to ester-containing substrates due to competitive hydrolysis under strongly acidic, aqueous conditions. Furthermore, 2-aminobenzothiazoles form highly unstable diazonium salts in water. To circumvent this, we employ a non-aqueous Sandmeyer approach using tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and CuBr₂ as the bromide source in acetonitrile[1]. This self-validating system ensures the ester remains intact while driving the radical-mediated bromination to completion.

Synthetic Workflow

SynthesisRoute SM Ethyl 2-(4-aminophenyl)acetate (Starting Material) Step1 Hugershoff Cyclization KSCN, Br2, AcOH < 10 °C to RT SM->Step1 Int Ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (Intermediate) Step1->Int Step2 Non-Aqueous Sandmeyer t-BuONO, CuBr2, MeCN 0 °C to 65 °C Int->Step2 Prod Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate (Target Product) Step2->Prod

Figure 1: Two-step synthetic workflow for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for a standard 10 mmol scale reaction.

StepReagent / ReactantEquivalentsAmount (10 mmol scale)Role in Reaction
1 Ethyl 2-(4-aminophenyl)acetate1.0 eq1.79 gStarting Material
1 Potassium thiocyanate (KSCN)4.0 eq3.88 gThiocyanogen source
1 Bromine (Br₂)1.1 eq0.56 mL (1.76 g)Oxidant / Electrophile
1 Glacial Acetic Acid (AcOH)Solvent20 mLSolvent / Proton source
2 Intermediate (from Step 1)1.0 eq~2.36 gSubstrate
2 Copper(II) bromide (CuBr₂)1.5 eq3.35 gHalogen source / Catalyst
2 tert-Butyl nitrite (t-BuONO)2.0 eq2.38 mL (2.06 g)Diazotizing agent
2 Acetonitrile (MeCN)Solvent30 mLPolar aprotic solvent

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate

Objective: Construct the thiazole ring via electrophilic thiocyanation and subsequent cyclization.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethyl 2-(4-aminophenyl)acetate (1.79 g, 10.0 mmol) and potassium thiocyanate (3.88 g, 40.0 mmol) in 20 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and a mild acid catalyst, facilitating the generation of thiocyanogen (SCN)₂ in situ when bromine is added[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 5–10 °C.

  • Bromine Addition: Dissolve bromine (0.56 mL, 11.0 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 15 °C.

    • Causality: The addition must be strictly controlled. Bromine reacts with KSCN to form thiocyanogen, which then undergoes electrophilic aromatic substitution ortho to the amine. Exceeding 15 °C can lead to over-bromination of the aromatic ring.

  • Cyclization: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The reaction mixture will form a thick, yellow/orange suspension as the hydrobromide salt of the product precipitates.

  • Workup: Pour the reaction mixture into 100 mL of crushed ice. Neutralize the mixture carefully to pH 8 using concentrated aqueous ammonium hydroxide (NH₄OH).

    • Causality: Neutralization frees the 2-aminobenzothiazole from its hydrobromide salt, allowing it to precipitate fully.

  • Isolation: Filter the resulting solid under vacuum, wash extensively with cold distilled water to remove residual inorganic salts, and dry under high vacuum at 40 °C to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate

Objective: Convert the primary amine to a bromide via a non-aqueous Sandmeyer reaction.

  • Preparation of the Copper Complex: In an oven-dried 100 mL two-neck flask flushed with argon, suspend anhydrous copper(II) bromide (3.35 g, 15.0 mmol) in 20 mL of anhydrous acetonitrile.

  • Diazotization Initiation: Add tert-butyl nitrite (2.38 mL, 20.0 mmol) to the suspension in one portion at room temperature. Stir for 10 minutes.

    • Causality: Pre-mixing CuBr₂ and t-BuONO forms an active nitrosating/halogenating complex. Acetonitrile is chosen as it solubilizes the copper species and stabilizes the transient radical intermediates without participating in the reaction [3].

  • Substrate Addition: Dissolve the intermediate from Step 1 (approx. 2.36 g, 10.0 mmol) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the CuBr₂/t-BuONO mixture over 15 minutes.

    • Observation: Vigorous evolution of nitrogen gas (N₂) will occur immediately upon addition, self-validating that the diazotization and subsequent decomposition are proceeding.

  • Heating: Once gas evolution subsides, attach a reflux condenser and heat the mixture to 65 °C for 2 hours to ensure complete conversion of the diazonium intermediate to the aryl bromide.

  • Quenching and Extraction: Cool the reaction to room temperature and pour it into 100 mL of 20% aqueous hydrochloric acid (HCl). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality: The acidic quench breaks down the copper complexes and drives the copper salts into the aqueous phase, preventing emulsion formation during extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude dark oil via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester as an off-white to pale yellow solid.

Application

Application Note: (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in Advanced Pharmaceutical Synthesis

Executive Summary & Structural Rationale (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS: 1422170-05-5) is a highly versatile, multi-functional heterocyclic building block designed for advanced drug discovery[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS: 1422170-05-5) is a highly versatile, multi-functional heterocyclic building block designed for advanced drug discovery[1]. With a molecular weight of 300.18 g/mol and the formula C11H10BrNO2S[2], this compound features a privileged benzothiazole core—a structural motif extensively investigated for its diverse pharmacological profiles, including applications in neurology, oncology, and infectious diseases[3].

The strategic value of this building block lies in its orthogonal reactivity . The C2-bromo functional group serves as an electrophilic handle primed for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr)[3]. Conversely, the C6-acetic acid ethyl ester acts as a latent nucleophile or acid handle, allowing for downstream saponification and amidation without interfering with C2 modifications.

OrthogonalReactivity Core 2-Bromo-benzothiazol-6-yl acetic acid ethyl ester Bromo C2-Bromo Handle (Electrophilic) Core->Bromo Ester C6-Ethyl Ester Handle (Latent Nucleophile/Acid) Core->Ester Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Bromo->Pd Cross-Coupling Nu Nucleophilic Substitution (Amines/Thiols) Bromo->Nu SNAr Hyd Saponification (LiOH/NaOH) Ester->Hyd Deprotection Amide Amide Bond Formation (HATU/EDC) Hyd->Amide Derivatization

Logical mapping of orthogonal reactivity for the benzothiazole building block.

Application in Drug Discovery: Target Pathways

Benzothiazole derivatives synthesized from this building block are frequently deployed as inhibitors for complex enzymatic targets. A prominent example is the development of Monoacylglycerol Lipase (MGL) inhibitors [4].

MGL is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system[4]. By incorporating the benzothiazole core into a carefully designed synthetic inhibitor, researchers can block MGL activity. This inhibition elevates endogenous 2-AG levels, which subsequently activates CB1 and CB2 receptors to produce potent analgesic and anti-inflammatory effects (the "entourage effect") while avoiding the psychotropic side effects associated with direct synthetic cannabinoid agonists[4].

Pathway Lipid Membrane Phospholipids DAG Diacylglycerol (DAG) Lipid->DAG TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL DAGL DAGL (Enzyme) CB1 CB1/CB2 Receptors (Analgesia/Anti-inflammation) TwoAG->CB1 Receptor Activation AA Arachidonic Acid (Pro-inflammatory) TwoAG->AA Degradation by MGL MGL Monoacylglycerol Lipase (MGL) Inhibitor Benzothiazole-based Synthetic Inhibitor Inhibitor->MGL Blocks (Target)

Endocannabinoid signaling pathway modulated by benzothiazole-derived MGL inhibitors.

Mechanistic Insights & Quantitative Optimization Data

When functionalizing the C2 position via Suzuki-Miyaura cross-coupling, maintaining the integrity of the C6-ethyl ester is paramount. The choice of catalyst and base dictates the chemoselectivity of the reaction.

Causality of Experimental Choices: Strong bases (e.g., NaOtBu, NaOH) will prematurely hydrolyze the ethyl ester. Therefore, a mild base like K₂CO₃ is required. Furthermore, the bidentate ligand in Pd(dppf)Cl₂ forces a specific bite angle that accelerates reductive elimination, preventing catalyst deactivation (palladium black formation) and outcompeting potential side reactions[3].

Table 1: Optimization of C2 Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045%Significant ester hydrolysis due to base strength.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 88% Clean conversion; ester remains fully intact.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane (Anhydrous)10072%Trace debromination observed; slower kinetics.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints (LC-MS isotopic tracking), researchers can definitively confirm intermediate success before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Workflow Step1 Step 1 Suzuki Coupling Pd(dppf)Cl2, Base Step2 Step 2 Aqueous Workup Extraction & Wash Step1->Step2 Step3 Step 3 Purification Flash Chromatography Step2->Step3 Step4 Step 4 Validation LC-MS & NMR Step3->Step4

Step-by-step experimental workflow for C2-derivatization via Suzuki coupling.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (1.0 eq, 1.0 mmol) and the desired aryl boronic acid (1.2 eq).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL), followed by K₂CO₃ (2.5 eq). Note: Degassing via sparging with N₂ for 15 minutes is critical to prevent oxidative quenching of the Pd catalyst.

  • Catalyst Activation: Add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90°C under an inert atmosphere for 4 hours.

  • Validation Checkpoint (LC-MS): At t = 2h, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Look for the disappearance of the starting material mass [M+H]⁺ = 300.0 / 302.0 m/z. The distinct 1:1 isotopic doublet confirms the presence of the bromine atom. The emergence of the coupled product mass (lacking the 1:1 Br isotope pattern) validates successful C-C bond formation.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Saponification and Amidation

Once the C2 position is derivatized, the C6-ethyl ester can be converted into a diverse array of amides.

Step-by-Step Methodology:

  • Ester Hydrolysis: Dissolve the C2-functionalized intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 3 hours.

    • Causality: The mixed solvent system ensures the lipophilic benzothiazole remains solvated (THF/MeOH) while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Validation Checkpoint (TLC): Monitor by TLC (100% EtOAc). The starting ester (high Rf) will convert to the highly polar carboxylic acid (low Rf, streaks).

  • Acidification: Carefully acidify the mixture to pH ~3 using 1M HCl. Extract the precipitated carboxylic acid with EtOAc, dry, and concentrate.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and the desired primary/secondary amine (1.2 eq). Finally, add HATU (1.2 eq) at 0°C and allow to warm to room temperature over 4 hours.

    • Causality: HATU is selected over EDC/HOBt due to its superior ability to stabilize the active ester intermediate via a 7-azabenzotriazole leaving group, driving the reaction to completion rapidly and minimizing epimerization.

References

  • Benchchem. "2-Bromo-6,7-dichloro-1,3-benzothiazole - Benchchem." (Details on the privileged benzothiazole scaffold and C2-bromo cross-coupling reactivity).
  • Sigma-Aldrich. "(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester." (Compound properties and technical specifications).
  • Chemcia Scientific, LLC. "(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester-Information." (Chemical data and molecular weight parameters).
  • European Patent Office. "EP 2611774 B1 - DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS." (Application of benzothiazole derivatives in MGL inhibition and the endocannabinoid system).

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Causality The benzothiazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Causality

The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in clinical candidates targeting neurodegenerative diseases, oncology, and infectious pathogens. Specifically, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a highly versatile bifunctional building block.

From a mechanistic perspective, the reactivity of this molecule is governed by two distinct electronic environments:

  • The C2-Bromide: The adjacent imine-like nitrogen and sulfur atoms strongly withdraw electron density from the C2 position. This electron deficiency makes the C-Br bond highly activated for oxidative addition by electron-rich Palladium(0) species, facilitating rapid cross-coupling[1].

  • The C6-Ethyl Ester: The aliphatic ester provides a critical synthetic handle for downstream derivatization (e.g., saponification, amidation, or reduction). However, it introduces a strict chemoselectivity constraint. Standard cross-coupling conditions often employ harsh bases (e.g., NaOH , NaOtBu ) which rapidly hydrolyze or transesterify the ester.

To achieve high-yielding C-C and C-N bond formations without compromising the ester moiety, the catalytic system—specifically the base and solvent—must be meticulously tuned. This application note details field-proven, self-validating protocols for divergent Suzuki-Miyaura and Buchwald-Hartwig couplings.

Workflow Start (2-Bromo-benzothiazol-6-yl) -acetic acid ethyl ester Suz Suzuki-Miyaura (C-C Bond) Start->Suz Aryl-B(OH)2 Pd(dppf)Cl2, K2CO3 BH Buchwald-Hartwig (C-N Bond) Start->BH Amine (R-NH2) Pd2(dba)3, Xantphos, Cs2CO3 Prod1 2-Aryl/Heteroaryl Benzothiazole Suz->Prod1 Prod2 2-Amino Benzothiazole BH->Prod2

Divergent Pd-catalyzed cross-coupling pathways for the benzothiazole scaffold.

Reaction Optimization & Data Presentation

The causality behind experimental choices is best illustrated through reaction optimization data. When designing these protocols, the primary failure mode is not the failure of the cross-coupling itself, but the unintended hydrolysis of the ethyl ester.

As shown in Table 1 , the use of strong aqueous bases ( NaOH ) in Suzuki couplings or strong alkoxides ( NaOtBu ) in Buchwald-Hartwig aminations results in massive ester degradation. By switching to milder carbonate bases ( K2​CO3​ or Cs2​CO3​ ), the integrity of the ester is preserved while maintaining excellent catalytic turnover.

Table 1: Optimization of Base and Catalyst Systems to Prevent Ester Hydrolysis

Reaction TypeCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Target Yield (%)Ester Hydrolysis (%)
Suzuki (C-C) Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)1,4-Dioxane / H2​O (4:1)8088 - 92 < 2
Suzuki (C-C) Pd(PPh3​)4​ (5 mol%) NaOH (2.0)THF / H2​O (1:1)8045> 50
Buchwald (C-N) Pd2​(dba)3​ / Xantphos Cs2​CO3​ (2.0)Toluene (Anhydrous)10082 - 88 < 1
Buchwald (C-N) Pd(OAc)2​ / BINAP NaOtBu (2.0)Toluene (Anhydrous)10030> 60

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Mechanistic Rationale

The Suzuki-Miyaura coupling of 2-bromobenzothiazoles with aryl boronic acids is a highly efficient method to access 2-arylbenzothiazole derivatives[1]. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand accelerates the reductive elimination step, minimizing protodeboronation of the boronic acid. K2​CO3​ is selected as the base; it is sufficiently basic to activate the boronic acid via the formation of a boronate complex, but mild enough to leave the ethyl ester intact in a mixed Dioxane/Water system.

Step-by-Step Methodology

Self-Validation Check: Before starting, ensure the 1,4-dioxane is peroxide-free, as peroxides will rapidly oxidize the Pd(0) catalyst, stalling the reaction.

  • Reagent Charging: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add:

    • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (1.0 mmol, 300 mg)

    • Aryl/Heteroaryl boronic acid (1.2 mmol)

    • K2​CO3​ (2.0 mmol, 276 mg)

    • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg, 5 mol%)

  • Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Seal the vial with a PTFE-lined septum cap. Sparge the mixture with Argon for 10 minutes using a submerged needle and a vent needle.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-validation: Look for the disappearance of the starting material ( [M+H]+≈300/302 ) and the appearance of the product. Crucially, verify the absence of the hydrolyzed acid byproduct ( [M−28] ).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-arylbenzothiazole derivative.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Mechanistic Rationale

The synthesis of 2-amino derivatives via cross-coupling has been extensively validated for its utility in generating bioactive scaffolds[2]. The Buchwald-Hartwig amination of this substrate requires strict anhydrous conditions. We utilize Pd2​(dba)3​ paired with Xantphos. Xantphos is a wide-bite-angle bidentate ligand that strongly favors C-N reductive elimination over competing β -hydride elimination. Cs2​CO3​ is strictly required here; standard alkoxide bases ( NaOtBu ) will attack the ethyl ester, leading to complex mixtures.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Br TM Amine Binding & Deprotonation OA->TM + R-NH2 + Base TM->Pd0 Reductive Elimination - Product

General palladium-catalyzed cross-coupling catalytic cycle.
Step-by-Step Methodology

Self-Validation Check: Cs2​CO3​ is highly hygroscopic. Wet base will stall the catalytic cycle and promote ester hydrolysis. Ensure the Cs2​CO3​ is stored in a desiccator and ideally oven-dried prior to use.

  • Reagent Charging: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk tube with:

    • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (1.0 mmol, 300 mg)

    • Primary or Secondary Amine (1.2 mmol) (Note: If the amine is a liquid, add it in Step 2)

    • Cs2​CO3​ (2.0 mmol, 652 mg)

    • Pd2​(dba)3​ (0.025 mmol, 23 mg, 2.5 mol% = 5 mol% Pd)

    • Xantphos (0.06 mmol, 35 mg, 6 mol%)

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). If the amine is a liquid, add it now via a micro-syringe.

  • Reaction Execution: Seal the tube and heat in an oil bath at 100 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc) or LC-MS. The reaction mixture will typically transition from a dark red/purple ( Pd2​(dba)3​ ) to a light yellow/orange suspension as the active catalytic cycle progresses.

  • Workup: Cool the reaction to room temperature. Dilute with Dichloromethane (10 mL) and filter the entire mixture through a short pad of Celite to remove the insoluble inorganic salts ( CsBr , unreacted Cs2​CO3​ ) and precipitated Palladium black. Wash the Celite pad with additional Dichloromethane ( 2×10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography to isolate the 2-aminobenzothiazole derivative.

References

  • [2] Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. National Institutes of Health (PMC). Available at:[Link]

  • [1] An Efficient Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles. ResearchGate. Available at: [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of (2-Bromo-benzothiazol-6-yl)-acetic Acid Ethyl Ester Derivatives

Mechanistic Rationale & Target Biology The benzothiazole scaffold is universally recognized as a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including potent anti-inf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

The benzothiazole scaffold is universally recognized as a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including potent anti-inflammatory, antioxidant, and antiproliferative properties[1][2]. Within this class, (2-bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS 1422170-05-5) serves as a highly versatile synthetic building block for drug discovery[][4].

The Causality of the Scaffold Design:

  • C2-Bromine Reactivity: The bromine atom at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling. This allows researchers to rapidly generate diverse libraries by introducing amines, pyrazoles, or piperazines, which dictate the molecule's target affinity[5].

  • C6-Acetic Acid Ethyl Ester: The ethyl ester moiety at the 6-position serves a dual purpose. First, it acts as a prodrug-like lipophilic mask, enhancing cellular membrane permeability during in vitro cell-based assays. Once inside the cell, intracellular esterases hydrolyze it to the active free acetic acid. This free acid structurally mimics endogenous fatty acids (such as arachidonic acid), enabling the derivative to competitively dock into the hydrophobic catalytic channels of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) enzymes[1][6].

Experimental Design: The Self-Validating Workflow

To ensure rigorous scientific integrity, the in vitro screening of these derivatives must operate as a self-validating system . A common pitfall in drug development is misinterpreting cytotoxicity as anti-inflammatory efficacy. To prevent this, our workflow relies on three interlocking assays:

  • Cell-Free Antioxidant Screen (DPPH): Establishes the baseline chemical redox activity of the synthesized derivatives[1].

  • Cell Viability Screen (MTT): Determines the maximum non-toxic concentration ( CC50​ ) in RAW 264.7 macrophages. Self-Validation: If a compound kills the cells, it will artificially appear to reduce inflammation. We only proceed with concentrations that maintain >80% cell viability.

  • Functional Anti-inflammatory Screen (NO Inhibition): Measures the true biological suppression of inducible Nitric Oxide Synthase (iNOS) and NF-κB signaling in living cells[6].

Detailed In Vitro Assay Protocols

Protocol A: Cell-Free Antioxidant Screening (DPPH Radical Scavenging Assay)

Objective: Evaluate the intrinsic electron-donating capability of the benzothiazole derivatives.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Protect from light.

  • Compound Dilution: Dissolve the benzothiazole derivatives in DMSO to create a 10 mM stock. Prepare serial dilutions (10, 25, 50, 100, 200 µM) in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution per well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Self-Validation Checkpoint: Include Ascorbic Acid as a positive control. Include a Vehicle Control (DMSO + Methanol) to subtract baseline solvent absorbance. Calculate % scavenging: [(Acontrol​−Asample​)/Acontrol​]×100 .

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

Objective: Establish the non-toxic working concentrations for downstream cellular assays.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Aspirate media and treat cells with varying concentrations of the benzothiazole derivatives (1–100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the internalized purple formazan crystals.

  • Measurement: Shake the plate for 10 minutes and read absorbance at 570 nm.

  • Self-Validation Checkpoint: Calculate the IC50​ for cytotoxicity. For the subsequent NO assay, strictly utilize compound concentrations that are at least 10-fold lower than the cytotoxic IC50​ .

Protocol C: Anti-Inflammatory Screening (Nitric Oxide Inhibition via Griess Reagent)

Objective: Quantify the inhibition of LPS-induced NO production, a direct downstream marker of iNOS and NF-κB activity[6].

  • Cell Seeding & Stimulation: Seed RAW 264.7 cells ( 5×104 cells/well) in a 96-well plate. After 24h, pre-treat cells with the determined non-toxic concentrations of benzothiazole derivatives for 2 hours.

  • LPS Challenge: Add Lipopolysaccharide (LPS, 1 µg/mL final concentration) to the wells to induce inflammation. Incubate for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a fresh 96-well plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm.

  • Self-Validation Checkpoint: Include an "LPS-only" well (maximum NO production) and an "Unstimulated" well (baseline NO). Use Celecoxib or Indomethacin as a clinical reference standard[1][6].

Quantitative Data Presentation

The following table summarizes representative in vitro screening data, demonstrating how structural modifications at the C2 position of the (2-bromo-benzothiazol-6-yl)-acetic acid ethyl ester scaffold impact biological activity.

Compound IDC2-SubstitutionDPPH Scavenging IC₅₀ (µM)RAW 264.7 Viability IC₅₀ (µM)NO Inhibition IC₅₀ (µM)
Vehicle (DMSO) N/A>500>500N/A
Derivative 1 Piperazine42.5 ± 1.2185.4 ± 4.112.3 ± 0.8
Derivative 2 Pyrazole28.1 ± 0.9210.6 ± 5.58.4 ± 0.5
Derivative 3 Substituted Aniline15.3 ± 0.6145.2 ± 3.84.1 ± 0.3
Ascorbic Acid Positive Control12.0 ± 0.4N/AN/A
Celecoxib Positive ControlN/A>3002.8 ± 0.2

Note: Derivative 3 exhibits the highest anti-inflammatory potency, correlating strongly with its enhanced antioxidant capacity, while maintaining a safe therapeutic window (Viability IC₅₀ >> NO Inhibition IC₅₀).

Pathway Visualization

The following diagram maps the causality of the LPS-induced inflammatory cascade and highlights the exact mechanistic intervention points of the synthesized benzothiazole derivatives.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 MyD88 MyD88 / IRAK4 TLR4->MyD88 NFkB NF-κB Translocation MyD88->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Prostaglandins PGE2 Release COX2->Prostaglandins NitricOxide NO Production iNOS->NitricOxide Drug Benzothiazole Derivatives Drug->NFkB Blocks Drug->COX2 Inhibits Drug->iNOS Inhibits

Figure 1: Mechanism of action for benzothiazole derivatives inhibiting LPS-induced inflammation.

References

  • Source: PubMed Central (NIH)
  • Title: Synthesis and Pharmacological Activities of Benzothiazole Derivatives Source: Indian Journal of Pharmaceutical Education and Research URL
  • Title: Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity Source: International Journal of Pharmacy and Pharmaceutical Research URL
  • Title: (2-Bromo-benzothiazol-6-yl)
  • Title: Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety Source: Journal of Basic and Applied Research in Biomedicine URL
  • Title: CAS 1422170-05-5 (2-Bromo-benzothiazol-6-yl)

Sources

Method

Application Notes and Protocols: Reagents for the Esterification of (2-Bromo-benzothiazol-6-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Esterification in Drug Development Esterification, the process of forming an ester from a carboxylic acid and an alcohol,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Esterification in Drug Development

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis and particularly vital in drug development. Esters are common functional groups in pharmaceuticals, often serving as prodrugs to enhance bioavailability, improve solubility, or modulate the pharmacokinetic profile of a parent drug. The target molecule, (2-bromo-benzothiazol-6-yl)-acetic acid, possesses a heteroaromatic core frequently encountered in bioactive compounds, making its derivatization through esterification a key step in the synthesis of novel therapeutic agents.

The selection of an appropriate esterification method is contingent upon several factors, including the stability of the starting materials to the reaction conditions, the steric hindrance around the reactive centers, and the desired scale of the reaction. This document outlines several robust methods for the esterification of (2-bromo-benzothiazol-6-yl)-acetic acid, providing detailed protocols and the rationale behind the choice of reagents and conditions.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a cost-effective and straightforward method, particularly suitable for simple, unhindered alcohols.[2]

Scientific Rationale

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][3] The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[3][4][5]

Visualizing the Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (2-Bromo-benzothiazol-6-yl)-acetic acid in excess alcohol add_catalyst Add catalytic H₂SO₄ start->add_catalyst reflux Reflux the mixture add_catalyst->reflux cool Cool to room temperature reflux->cool extract Extract with organic solvent cool->extract wash Wash with NaHCO₃ solution extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Fischer Esterification.

Detailed Protocol

Materials:

  • (2-Bromo-benzothiazol-6-yl)-acetic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (if using a Dean-Stark apparatus)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add (2-bromo-benzothiazol-6-yl)-acetic acid (1.0 eq).

  • Add the desired alcohol in large excess (can be used as the solvent).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by silica gel column chromatography.

Parameter Fischer Esterification
Catalyst Strong acid (H₂SO₄, p-TsOH)
Conditions High temperature (reflux)
Advantages Inexpensive reagents, simple procedure
Disadvantages Reversible, harsh conditions may not be suitable for sensitive substrates

Method 2: Steglich Esterification

The Steglich esterification is a milder alternative to the Fischer method, particularly useful for substrates that are sensitive to acidic conditions.[2] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8]

Scientific Rationale

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[9][10] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to generate an even more reactive acyl-pyridinium species.[9] This "active ester" is then readily attacked by the alcohol to form the desired ester and regenerate the DMAP catalyst.[9] A key advantage of this method is that the side reaction of the O-acylisourea rearranging to a stable N-acylurea is minimized.[9]

Visualizing the Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification acid (2-Bromo-benzothiazol-6-yl)-acetic acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + DCC dcc DCC active_ester Acyl-pyridinium Salt (Active Ester) o_acylisourea->active_ester + DMAP dcu Dicyclohexylurea (DCU) o_acylisourea->dcu Side Reaction dmap DMAP ester Desired Ester active_ester->ester + R'OH alcohol Alcohol (R'OH) ester->dmap Regenerates

Caption: Mechanism of Steglich Esterification.

Detailed Protocol

Materials:

  • (2-Bromo-benzothiazol-6-yl)-acetic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or other aprotic solvent

  • Silica gel for filtration and chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (2-bromo-benzothiazol-6-yl)-acetic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[9]

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[9] Filter the reaction mixture through a pad of Celite or silica gel to remove the DCU.[9] If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous work-up.[11]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Steglich Esterification
Reagents DCC or EDC, DMAP
Conditions Mild, room temperature
Advantages High yields, suitable for acid-sensitive substrates, can be used for sterically hindered alcohols
Disadvantages DCC byproduct can be difficult to remove, reagents are more expensive than for Fischer esterification

Method 3: Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester.[12][13] This is a highly effective method for a wide range of carboxylic acids and alcohols.

Scientific Rationale

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate.[14] This intermediate is unstable and decomposes to the highly reactive acid chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[14] The in situ generated acid chloride is then quenched with an alcohol to yield the desired ester. The reaction is driven to completion by the irreversible formation of gaseous byproducts.[14]

Visualizing the Thionyl Chloride Method Workflow

SOCl2_Workflow cluster_activation Acid Chloride Formation cluster_esterification Esterification cluster_workup Work-up acid (2-Bromo-benzothiazol-6-yl)-acetic acid acid_chloride Acid Chloride Intermediate acid->acid_chloride + SOCl₂ socl2 SOCl₂ ester Desired Ester acid_chloride->ester + Alcohol alcohol Alcohol quench Quench with water ester->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ extract->wash dry Dry and concentrate wash->dry

Sources

Application

Application Notes and Protocols: (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This document provides detailed application notes and protocols for the investigation of a specific derivative, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS: 1422170-05-5). While specific biological data for this compound is not extensively published, its structural features suggest significant potential as a modulator of biological systems. These notes will therefore focus on proposed applications in two key therapeutic areas where benzothiazoles have shown considerable promise: oncology and inflammation.[3][4] We present detailed, field-proven protocols for the initial screening and characterization of this compound's potential anticancer and anti-inflammatory properties.

Introduction to (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a heterocyclic compound featuring a fused benzene and thiazole ring system. The benzothiazole core is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[5] The presence of a bromine atom at the 2-position and an ethyl acetate group at the 6-position provides unique electronic and steric properties that can be exploited for targeted drug design.

Chemical Properties:

PropertyValueSource
Molecular Formula C11H10BrNO2S
Molecular Weight 300.18 g/mol
CAS Number 1422170-05-5
Physical Form Light Yellow Solid
Purity >95%[6]

Potential Applications in Drug Discovery

Based on the extensive literature on benzothiazole derivatives, we propose two primary areas of investigation for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester:

  • Anticancer Activity: Benzothiazole derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8]

  • Anti-inflammatory Activity: Many benzothiazole-based compounds exhibit significant anti-inflammatory properties, often through the inhibition of inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[3][9]

The following sections provide detailed protocols for screening and characterizing the activity of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in these two therapeutic areas.

Protocols for Anticancer Activity Screening

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound in cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Flow Cytometry

This protocol is for quantifying apoptosis induced by the test compound using Annexin V and Propidium Iodide (PI) staining.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with the test compound

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Workflow for Anticancer Screening

G cluster_0 In Vitro Screening A Compound Preparation (2-Bromo-benzothiazol-6-yl) -acetic acid ethyl ester C MTT Cytotoxicity Assay A->C B Cell Line Selection (e.g., MCF-7, A549) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Mechanism of Action Studies (e.g., Western Blot for Apoptotic Markers) E->F

Caption: Workflow for in vitro anticancer screening of the test compound.

Protocols for Anti-inflammatory Activity Screening

Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In inflammation, nitric oxide is produced by inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Measurement of Pro-inflammatory Cytokines by ELISA

This protocol measures the effect of the test compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • ELISA kits for TNF-α and IL-6

  • Supernatants from LPS-stimulated macrophages (from the NO assay)

Protocol:

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's protocols provided with the kits.

  • Data Analysis: Generate a standard curve and determine the concentrations of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition for each cytokine.

Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Cytokines->Inflammation Test_Compound (2-Bromo-benzothiazol-6-yl) -acetic acid ethyl ester Test_Compound->NFkB Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

Data Interpretation and Further Steps

Significant inhibition of cancer cell growth (low IC50 value) or a reduction in inflammatory markers suggests that (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a promising lead compound. Positive results from these initial screens should be followed by more in-depth studies, including:

  • Mechanism of Action Studies: For anticancer activity, this could involve Western blotting for key apoptotic and cell cycle regulatory proteins. For anti-inflammatory activity, investigating the effect on the NF-κB and MAPK signaling pathways would be crucial.

  • In Vivo Studies: Promising in vitro results should be validated in animal models of cancer or inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of the lead compound can help to optimize its potency and selectivity.

Conclusion

While (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a relatively uncharacterized compound, its benzothiazole core strongly suggests its potential as a bioactive molecule. The protocols provided in these application notes offer a robust starting point for researchers to investigate its anticancer and anti-inflammatory properties, potentially leading to the development of novel therapeutics.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301.
  • Benzothiazole derivatives as anticancer agents. Florence, 14(4), pp.253-267.
  • Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives.
  • Benzothiazole: Unique and versatile scaffold in anticancer drug discovery. Journal of Chemical and Pharmaceutical Research, 7(4), pp.286-293.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE, 21(1), e0337639.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), pp.31639-31656.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Molecules, 29(1), p.1.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 16(12), pp.2405-2449.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed, 37601931.
  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. Sigma-Aldrich.
  • 1422170-05-5|Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)
  • Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), pp.1-23.
  • (2-BroMo-benzothiazol-6-yl)
  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
  • Ethyl 2-(benzo[d]thiazol-2-yl)
  • Ethyl 2-(benzo[d]thiazol-2-yl)
  • (2-BroMo-benzothiazol-6-yl)
  • (2-Bromo-benzothiazol-6-yl)
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s2), pp.s539-s550.
  • Benzothiazole analogues and their biological aspects: A Review.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), pp.202-225.
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to allevi

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification techniques for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

An in-depth guide to successfully purifying (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester using column chromatography, designed for chemistry professionals. This document provides practical, field-tested advice in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to successfully purifying (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester using column chromatography, designed for chemistry professionals. This document provides practical, field-tested advice in a direct question-and-answer format to address common experimental challenges.

Technical Support Center: Purification of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

This technical guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the column chromatography purification of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (Synonym: ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying this compound?

A1: Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester.[1] Its polarity is well-suited for separations using common organic solvents. However, benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[2] If you observe product degradation (e.g., new spots appearing on a TLC plate after letting the spotted sample sit for an hour before development), consider using deactivated silica or an alternative stationary phase like neutral alumina.[1]

Q2: How do I select the optimal mobile phase (solvent system)?

A2: The selection of the mobile phase is critical for achieving good separation.[1] A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is the standard and most effective choice for this class of compounds.[3][4]

To determine the optimal ratio:

  • Perform Thin-Layer Chromatography (TLC): Test various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).

  • Target Rf Value: Aim for a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.[1] This Rf range typically translates well to preparative column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes.

Q3: What are the likely impurities I need to separate?

A3: Impurities can originate from unreacted starting materials, side-products, or degradation.[5] For this specific molecule, potential impurities could include starting materials used in its synthesis or by-products where the ester group has hydrolyzed to a carboxylic acid. If the product and impurities exhibit very similar polarities, achieving separation can be challenging, and may require trying different solvent systems or using alternative purification methods like recrystallization.[2]

Q4: My compound is not very soluble in the non-polar mobile phase. How should I load it onto the column?

A4: This is a common challenge. If the crude product does not dissolve well in the initial, low-polarity eluent (e.g., 5% ethyl acetate/hexanes), you should use a "dry loading" technique instead of liquid loading.[6][7] Dissolving the sample in a strong, polar solvent and loading it directly can severely compromise the separation by creating a broad, poorly resolved initial band.[6]

Dry Loading Procedure:

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.[6]

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[7]

  • Carefully add this powder to the top of your packed column. This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, leading to significantly better separation.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your purification.

Problem 1: Poor Separation or Co-elution of Product and Impurities

  • Symptoms: TLC analysis of collected fractions shows overlapping spots of your product and one or more impurities. The purified product shows low purity by NMR or HPLC analysis.

  • Possible Causes & Solutions:

Cause Scientific Explanation Solution
Inappropriate Solvent System The chosen eluent polarity is not optimal to differentiate between the compound and impurities. The relative affinities of the compounds for the stationary vs. mobile phase are too similar.Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., substituting ethyl acetate with methyl tert-butyl ether (MTBE) or using a dichloromethane/hexanes system).[8] The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.
Column Overloading Too much sample was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.[9]Reduce the amount of crude material loaded. A general guideline is to use a silica gel-to-crude product ratio of at least 40:1 to 100:1 by weight for difficult separations.[10][11]
Improper Column Packing An unevenly packed column containing cracks, air bubbles, or channels will lead to a non-uniform solvent front and poor separation (channeling).Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing and never allow the silica bed to run dry.[1]
Sample Loaded in Strong Solvent If using liquid loading, dissolving the sample in a solvent significantly more polar than the mobile phase (e.g., pure ethyl acetate) will cause the initial band to spread down the column, ruining separation from the start.[6]Use the dry loading method described in the FAQ section.[6] If liquid loading is necessary, dissolve the sample in the absolute minimum amount of the mobile phase itself or a slightly more polar solvent.

Problem 2: Peak Tailing (Product Elutes as a "Smear" or "Comet")

  • Symptoms: On TLC, the spot for your compound is not round but elongated. In the column, the product elutes over a very large volume of solvent with a long "tail."

  • Possible Causes & Solutions:

Cause Scientific Explanation Solution
Strong Analyte-Silica Interaction The basic nitrogen atom in the benzothiazole ring can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[1][12] This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to the eluent.[1][3] The modifier will compete for the acidic sites on the silica, masking them from your compound and leading to a more symmetrical elution band. Always re-check your Rf on TLC with the modified eluent, as it may increase.
Column Overloading Exceeding the column's capacity can also lead to tailing peak shapes.[12]Reduce the amount of sample loaded onto the column.
Channeling in Column A poorly packed column can cause peak distortion, including tailing.Repack the column carefully, ensuring a homogenous and stable silica bed.[1]

Problem 3: Product is Not Eluting from the Column or Elutes Very Slowly

  • Symptoms: After running a large volume of the mobile phase determined by TLC, the product is still on the column.

  • Possible Causes & Solutions:

Cause Scientific Explanation Solution
Mobile Phase is Too Non-Polar The eluent lacks sufficient polarity to move the compound through the stationary phase. This can happen if the TLC was run in a non-saturated chamber or if the scale-up to the column changes the dynamics.Gradually increase the polarity of the mobile phase (gradient elution).[13] For example, if you started with 10% ethyl acetate in hexanes, slowly increase to 15%, then 20%, and so on. This will increase the eluting power of the mobile phase and move your compound down the column.
Product Degradation on Silica The compound may be unstable on the acidic silica and has decomposed into very polar baseline material that will not elute.[2]Test for stability by spotting the compound on a TLC plate, waiting 1-2 hours, and then developing it to see if new baseline spots appear.[1] If degradation is confirmed, use a deactivated stationary phase like neutral alumina or add a base like triethylamine to the eluent.[1][13]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Preparation: Dissolve a tiny amount of your crude product in a suitable solvent like dichloromethane.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Prepare small chambers with different ratios of ethyl acetate in hexanes (e.g., 5:95, 10:90, 20:80 v/v). Place one TLC plate in each chamber.

  • Visualization: Once the solvent front nears the top, remove the plates and visualize the spots under a UV lamp (254 nm).[14]

  • Selection: Choose the solvent system that gives your target compound an Rf value between 0.2 and 0.4.[1]

Protocol 2: Standard Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size (for 1g of crude product, a 40-50mm diameter column is a good start).

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]

    • Prepare a slurry of silica gel in the initial, least polar eluent (determined by TLC). The amount of silica should be 40-100 times the weight of the crude product.[1][11]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Do not let the silica run dry.[1]

  • Sample Loading (Dry Loading Recommended):

    • Adsorb the crude product onto a small amount of silica gel as described in FAQ Q4.

    • Carefully add the resulting powder to the top of the packed column.

    • Gently add a protective layer of sand on top of the sample layer.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Apply gentle air pressure to begin eluting the solvent through the column.

    • Begin collecting fractions. You can either run the column isocratically (with a single solvent composition) or use a gradient, slowly increasing the percentage of ethyl acetate to elute more polar compounds.[13]

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.[1]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester.[1]

Visualizations

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry Loading) Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product G cluster_solutions Start Problem Observed? P1 Poor Separation Start->P1 Yes P2 Peak Tailing Start->P2 Yes P3 No Elution Start->P3 Yes S1 Re-optimize Solvents (TLC) Reduce Sample Load Repack Column P1->S1 S2 Add 0.5% Triethylamine Reduce Sample Load P2->S2 S3 Increase Eluent Polarity (Gradient) Check for Degradation P3->S3

Sources

Optimization

Technical Support Center: Troubleshooting (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester Degradation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter stability issues with bifunctional building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter stability issues with bifunctional building blocks. (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a highly versatile intermediate, but its structural features make it exceptionally sensitive to basic conditions.

This guide is engineered to diagnose the root causes of base-mediated degradation, provide kinetic and thermodynamic rationales for these failures, and deliver self-validating protocols to ensure your compound remains intact during complex synthetic workflows.

Part 1: Mechanistic Analysis of Base-Mediated Degradation (The "Why")

When this compound is exposed to basic conditions, it does not simply undergo a single mode of failure. Depending on the nucleophilicity of the base and the solvent environment, the molecule is attacked via two competing degradation pathways:

  • Pathway A: Saponification (Ester Hydrolysis) Under basic conditions (e.g., NaOH, KOH, or moisture-contaminated hydrides), the ethyl ester undergoes nucleophilic acyl substitution. Hydroxide or alkoxide ions attack the electrophilic carbonyl carbon. Because the resulting carboxylic acid is immediately deprotonated to a carboxylate salt, this reaction acts as a thermodynamic sink and is completely irreversible under basic conditions[1],[2].

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr) The benzothiazole core is a highly electron-deficient heterocycle. The imine nitrogen (C=N) acts as a powerful electron sink, stabilizing the anionic Meisenheimer intermediate formed during a nucleophilic attack. This drastically lowers the activation energy for SNAr, making the C2-bromine highly labile and easily displaced by nucleophiles (such as amines, alkoxides, or hydroxides)[3].

Degradation SM (2-Bromo-benzothiazol-6-yl) -acetic acid ethyl ester PathA Pathway A: Saponification (Nucleophilic Acyl Substitution) SM->PathA OH⁻/RO⁻ attacks C=O PathB Pathway B: SNAr (Nucleophilic Aromatic Substitution) SM->PathB OH⁻/RO⁻ attacks C2 ProdA Carboxylate Salt (Ester Cleavage) PathA->ProdA Irreversible Sink ProdB 2-Substituted Benzothiazole (Bromine Displacement) PathB->ProdB Fast Kinetics

Mechanisms of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester degradation under basic conditions.

Part 2: Troubleshooting & FAQs (The "How")

Q1: I attempted an alpha-alkylation using NaH in DMF, but my starting material disappeared and I isolated a highly polar mixture. What happened? A1: Commercial Sodium Hydride (NaH) is frequently contaminated with sodium hydroxide (NaOH) due to ambient moisture exposure. Even trace hydroxide acts as a potent nucleophile, initiating rapid saponification of your ethyl ester[1]. Furthermore, the C2-position of the benzothiazole is highly activated; any unreacted hydroxide or generated alkoxide will displace the bromide via SNAr[3]. Solution: Shift from thermodynamic bases to kinetically controlled, non-nucleophilic bases (e.g., LiHMDS or LDA) at cryogenic temperatures.

Q2: I need to perform a Suzuki-Miyaura cross-coupling on the 2-bromo position. How do I prevent ester hydrolysis during the basic coupling conditions? A2: Standard Suzuki conditions utilize aqueous carbonates (e.g., Na2​CO3​ in H2​O /Toluene). At the elevated temperatures required for palladium insertion (80-100°C), the aqueous base will quantitatively hydrolyze the ethyl ester[2]. Solution: Employ strictly anhydrous coupling conditions. Using anhydrous Cs2​CO3​ or K3​PO4​ in dry 1,4-dioxane eliminates the water required for saponification, preserving the ester while allowing the transmetalation step to proceed.

Q3: Can I use Triethylamine (TEA) or DIPEA to neutralize HCl generated in my reaction without risking SNAr? A3: Yes. Tertiary amines like TEA and DIPEA possess significant steric bulk and lack a transferable proton, making them extremely poor nucleophiles. They will not displace the C2-bromide via SNAr and will not hydrolyze the ester, making them the ideal choice for general acid scavenging with this substrate.

Part 3: Quantitative Data & Reagent Selection Matrix

To prevent degradation, base selection must prioritize steric bulk and low nucleophilicity. Use the following matrix to design your reaction conditions:

Base ClassExamplesNucleophilicitySNAr Risk (C2-Br)Hydrolysis Risk (Ester)Recommendation
Alkali Hydroxides NaOH, KOH, LiOHVery HighHighVery HighCRITICAL AVOID
Alkoxides NaOMe, KOtBuHigh/ModerateHighHigh (Transesterification)AVOID
Aqueous Carbonates K2​CO3​ in H2​O /MeOHModerateModerateHighAVOID
Anhydrous Carbonates Cs2​CO3​ in dry DioxaneLowLowLowUSE for Cross-Coupling
Tertiary Amines DIPEA, TEAVery LowNoneNoneUSE for Acid Scavenging
Hindered Amides LDA, LiHMDSExtremely LowVery Low (at -78°C)Low (at -78°C)USE for Enolate Formation

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems . They include built-in checkpoints to ensure causality between your experimental technique and the chemical outcome.

Protocol 1: Safe Alpha-Deprotonation & Alkylation (Enolate Formation)

Causality: Utilizing LiHMDS provides massive steric bulk, preventing nucleophilic attack at both the ester carbonyl and the C2-benzothiazole position. Operating at -78°C kinetically freezes out SNAr, allowing only the fastest reaction (acid-base proton transfer) to occur.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve 1.0 eq of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Checkpoint 1: Insert an internal temperature probe. Do not proceed until the internal temperature reads exactly -78°C. Failure to achieve this temperature will result in kinetic bypass and subsequent SNAr degradation.

  • Deprotonation: Add 1.05 eq of LiHMDS (1.0 M in THF) dropwise over 15 minutes down the side of the flask to pre-cool the titrant. Stir for 30 mins at -78°C.

  • Electrophile Addition: Add 1.2 eq of your desired electrophile (e.g., alkyl halide) dropwise.

  • Cryogenic Quench: Quench the reaction while still at -78°C using saturated aqueous NH4​Cl .

    • Self-Validation Checkpoint 2: Quenching cold ensures any unreacted strong base is neutralized before the system gains the thermal energy required to attack the ester during the warming phase.

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling

Causality: By eliminating water and utilizing a mild, insoluble inorganic base ( Cs2​CO3​ ) in an aprotic solvent, nucleophilic acyl substitution of the ester is physically impossible.

  • Assembly: In a glovebox or under strict Argon counter-flow, combine 1.0 eq of the starting material, 1.2 eq of aryl boronic acid, 2.0 eq of rigorously dried Cs2​CO3​ , and 5 mol% Pd(dppf)Cl2​ .

  • Solvation: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

  • Heating: Heat the sealed system to 80°C for 4-6 hours.

    • Self-Validation Checkpoint 3: Monitor the reaction via LC-MS. If a mass peak at [M-28] (loss of the ethyl group) or[M-44] (loss of ethoxy) appears, atmospheric moisture has breached your system. Halt the reaction, discard, and rigorously dry your reagents and glassware for the next attempt.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic salts, and concentrate under reduced pressure.

Workflow S1 1. Purge System Argon/N2 atmosphere S2 2. Aprotic Solvent Anhydrous THF or DCM S1->S2 S3 3. Cryogenic Cooling Reduce to -78°C S2->S3 S4 4. Non-Nucleophilic Base Dropwise LiHMDS/LDA S3->S4 S5 5. Electrophile Addition Maintain -78°C S4->S5 S6 6. Acidic Quench Sat. NH4Cl at -78°C S5->S6

Optimized workflow for base-mediated reactions preserving ester and bromo functionalities.

References

  • Basic Hydrolysis of Esters – Saponification | Master Organic Chemistry |[Link]

  • Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles | The Journal of Organic Chemistry (ACS) |[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism | Chemistry Steps |[Link]

Sources

Troubleshooting

Troubleshooting low solubility of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in aqueous media

Welcome to the technical support guide for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the low aqueous solubility of this compound. The following question-and-answer guide provides in-depth, field-proven insights and validated protocols to ensure the success of your experiments.

FAQ 1: What are the fundamental properties of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester that influence its solubility?

Answer: Understanding the physicochemical properties of a compound is the critical first step in troubleshooting solubility. (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester, with a molecular formula of C₁₁H₁₀BrNO₂S, is a lipophilic molecule, which is the primary reason for its poor solubility in aqueous media.[1] Its structural characteristics, such as the benzothiazole core and the ethyl ester group, contribute to its hydrophobicity.

While experimental data for this specific molecule is limited, we can estimate its properties based on its structure and data from similar compounds. These properties dictate its behavior in solution and guide our strategy for solubility enhancement.

Table 1: Physicochemical Properties of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

PropertyValue (Estimated/Reported)Implication for Aqueous Solubility
Molecular Weight 300.18 g/mol [1][2]Higher molecular weight can negatively impact solubility.
Physical Form Light Yellow Solid[1]The energy required to break the crystal lattice affects solubility.
LogP (o/w) > 3.0 (Estimated)A high LogP value indicates high lipophilicity and poor water solubility.[3]
pKa (Estimated) ~3.5 - 4.5 (for the benzothiazole nitrogen)[4][5]The compound is a weak base. At pH values significantly above its pKa, it will be in its neutral, less soluble form.

LogP is the logarithm of the partition coefficient between octanol and water, a standard measure of a compound's hydrophobicity. A higher value signifies greater hydrophobicity. pKa is the acid dissociation constant. For a weak base, it indicates the pH at which the compound is 50% ionized.

FAQ 2: My compound immediately precipitates when I add my DMSO stock solution to an aqueous buffer. What is happening and what should I do next?

Answer: This is a classic and common problem known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock (like Dimethyl Sulfoxide - DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble. The organic solvent disperses, leaving the hydrophobic compound exposed to an unfavorable aqueous environment, causing it to aggregate and precipitate.

To address this, a systematic troubleshooting approach is required. The goal is to find a formulation that keeps the compound in solution at the desired final concentration.

Below is a workflow to guide you from simple to more complex solubility enhancement techniques.

G A Start: Low Aqueous Solubility (Compound 'Crashes Out') B Step 1: Co-Solvent Optimization A->B Try simple fix F Is solubility sufficient? B->F C Step 2: pH Adjustment G Is solubility sufficient? C->G D Step 3: Surfactant Addition H Is solubility sufficient? D->H E Step 4: Advanced Formulation (e.g., Cyclodextrins) F->C No I Proceed with Experiment F->I Yes G->D No G->I Yes J Combine Methods (e.g., Co-solvent + pH) G->J Partially H->E No H->I Yes J->H

Caption: Troubleshooting workflow for low aqueous solubility.

FAQ 3: How can I use a co-solvent, and which one is appropriate?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds.[6] They work by reducing the polarity of the water, which in turn reduces the energy required to create a cavity for the hydrophobic solute molecule.[][8]

Commonly used co-solvents in research settings include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][9] The choice of co-solvent and its final concentration is critical and often application-dependent, especially for in vitro or in vivo studies where solvent toxicity is a concern.[10]

Protocol: Co-Solvent Screening for Solubility Enhancement

  • Prepare a High-Concentration Stock: Dissolve (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare Co-Solvent Test Solutions: In separate tubes, prepare your aqueous buffer (e.g., PBS, pH 7.4) containing varying final percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Spike and Observe: Add a small aliquot of the DMSO stock solution to each co-solvent test solution to reach your desired final compound concentration. Vortex immediately and vigorously.

  • Incubate and Inspect: Allow the solutions to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals). For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

  • Determine the Minimum Required Concentration: Identify the lowest percentage of co-solvent that maintains the compound's solubility for the duration of your experiment.

Table 2: Common Co-solvents and Starting Concentrations

Co-SolventTypical Final Conc. Range (v/v)Notes
DMSO 0.1% - 1%High solubilizing power, but can be toxic to cells at >1%.[9]
Ethanol 1% - 10%Good solubilizer, generally well-tolerated by cells at lower concentrations.
Propylene Glycol (PG) 5% - 20%Common in pharmaceutical formulations.
PEG 400 5% - 20%Less toxic than PG, often used in parenteral formulations.[8]

FAQ 4: Can I improve solubility by adjusting the pH of my buffer?

Answer: Yes, pH adjustment is a powerful technique for ionizable compounds.[] Your compound, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester, contains a benzothiazole ring system. The nitrogen atom in the thiazole ring can be protonated, meaning the compound will behave as a weak base.[4][5]

According to the Henderson-Hasselbalch equation, a weak base becomes more ionized (and thus more water-soluble) as the pH of the solution drops below its pKa.[11][12] Since the estimated pKa is around 3.5-4.5, lowering the pH of your buffer should increase the solubility.[4][5] Conversely, at a physiological pH of 7.4, the compound will be almost entirely in its neutral, less soluble form.[13]

Protocol: Generating a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 3, 4, 5, 6, 7.4). Use appropriate buffer systems for each pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. This is a variation of the standard shake-flask method.[14][15][16]

  • Separate Solid from Solution: After equilibration, filter the samples through a 0.22 µm syringe filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration using a calibrated analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the Profile: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. This will reveal the pH at which solubility is maximized.

G protocol Step 1: Prepare Buffers (pH 3-8) Step 2: Add Excess Solid Compound Step 3: Agitate to Equilibrate (24h) Step 4: Separate Solid (Filter/Centrifuge) Step 5: Quantify Supernatant (HPLC) Step 6: Plot Solubility vs. pH out_node protocol:f5->out_node End Result: pH-Solubility Profile in_node in_node->protocol:f0 Start

Caption: Experimental workflow for pH-solubility profiling.

FAQ 5: When should I consider using surfactants?

Answer: Surfactants should be considered when co-solvents and pH adjustment are insufficient or not viable for your experimental system (e.g., due to cell toxicity or pH constraints). Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[17][18]

These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate your poorly soluble compound, effectively creating a nano-sized, water-soluble carrier that increases the apparent solubility of the drug.[19][20]

Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Kolliphor® EL, formerly Cremophor® EL).[17] They are generally less harsh on cells than ionic surfactants like Sodium Dodecyl Sulfate (SDS).[17][21]

Protocol: Surfactant-Based Solubilization

  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant like Tween® 80.

  • Prepare Surfactant Solutions: Make a series of solutions of the surfactant in your desired aqueous buffer at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0% w/v). Note: The CMC for Tween® 80 is approximately 0.0013% w/v.

  • Add Compound: Spike the surfactant solutions with your concentrated DMSO stock of the compound to the target final concentration.

  • Mix and Equilibrate: Vortex thoroughly. Gentle warming or sonication can sometimes aid in the encapsulation process.

  • Observe and Quantify: Visually inspect for clarity over time. For quantitative analysis, use the centrifugation/supernatant analysis method described in the co-solvent protocol.

FAQ 6: What are the next steps if these methods are still not enough?

Answer: If co-solvents, pH adjustment, and surfactants do not provide sufficient solubility, you may need to explore more advanced formulation strategies. These often require specialized expertise and equipment but can be highly effective.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate drug molecules, forming an inclusion complex.[22][23] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to enhance the solubility and bioavailability of poorly soluble drugs.[23][24]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[25] By preventing the drug from forming a stable crystal lattice, its dissolution rate and solubility can be dramatically improved.

  • Nanonization: Reducing the particle size of the drug to the nanometer scale (nanosuspension) increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[26][27]

These advanced methods represent the forefront of formulation science and are often employed in later-stage drug development.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). EUREKA: Health Sciences.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Cosolvent - Wikipedia. Wikipedia.
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). Journal of Drug Delivery Science and Technology.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Cyclodextrins used as excipients. (2017). European Medicines Agency (EMA).
  • Sonication vs Co-Solvent Methods: Solubility Enhancement. (2026).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Solubilization techniques used for poorly w
  • Cyclodextrins as Active Therapeutic Agents. (2025). Pharma Excipients.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • A Review on Solubility Enhancement Methods for Poorly W
  • pH Adjustment and Co-Solvent Optimiz
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Micellar solubilization of drugs. (2005). University of Alberta.
  • (PDF) Micellar solubilization of drugs. (2005).
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubiliz
  • Test No.
  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. (n.d.). Sigma-Aldrich.
  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. (2013).
  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022). Journal of Chemical Technology and Metallurgy.
  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives | Request PDF. (n.d.).
  • OECD 105. (n.d.). Phytosafe.
  • OECD 105 Testing Services. (n.d.).
  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. (2013).
  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. (2025). ADMET and DMPK - IAPC Journals.
  • Henderson Hasselbalch equation – Knowledge and References. (n.d.). Taylor & Francis.
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Taylor & Francis.
  • (2-BroMo-benzothiazol-6-yl)
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). PMC.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • 2-[[2-[[4,5-Bis(Bromanyl)-1~{h}-Pyrrol-2-Yl]carbonylamino]-1,3-Benzothiazol-6-Yl]amino]-2-Oxidanylidene-Ethanoic Acid. (n.d.). PubChem.
  • The log P values from the literature[13] and the calculated RM0 values for the reference substances. (n.d.). ResearchGate.

  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester-Information-Chemcia Scientific, LLC. (n.d.). Chemcia Scientific, LLC.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Quantification of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical method used to quantify its components. This guide provides an in-depth, experience-driven walkthrou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical method used to quantify its components. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the precise quantification of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester, a key intermediate in various synthetic pathways.

This document is structured to provide not just a protocol, but the scientific reasoning behind the validation parameters, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Our objective is to demonstrate that the analytical procedure is unequivocally suitable for its intended purpose.[1]

Foundational Strategy: Method Development and System Suitability

Before validation can commence, a robust HPLC method must be developed. For a molecule like (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (MW: 300.18 g/mol )[5][6], a reverse-phase approach is a logical starting point. The benzothiazole moiety provides a strong chromophore, making UV detection a suitable choice.

Our Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

  • Diluent: Mobile Phase

Causality Behind Choices: A C18 column is selected for its versatility in retaining moderately non-polar compounds. The acetonitrile/water mobile phase is a common, effective choice for reverse-phase chromatography, and an isocratic elution is preferred for its simplicity and robustness in a quality control setting. The 254 nm wavelength is chosen based on the UV absorbance spectrum of the benzothiazole ring structure.

System Suitability Testing (SST): The Daily Handshake with Your System

Before any validation run or sample analysis, SST must be performed to ensure the chromatographic system is performing adequately.[7] This is a non-negotiable step.

SST Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester at the target concentration (e.g., 100 µg/mL).

  • Calculate the key SST parameters.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
The Validation Workflow: A Visual Roadmap

The validation process follows a logical sequence of experiments designed to build a comprehensive picture of the method's performance.

Validation_Workflow cluster_0 Method Performance Characteristics cluster_1 Foundation Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness MethodDev Method Development SST System Suitability SST->Specificity Begin Validation

Figure 1: The sequential workflow for HPLC method validation.

In-Depth Analysis of Validation Parameters

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][7]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If applicable (for a drug product), prepare and inject a solution containing all excipients except the active ingredient.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples to ensure that the main analyte peak is resolved from any degradant peaks.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples.

  • Peak purity analysis (using a photodiode array detector, if available) should pass, indicating spectral homogeneity.

Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester at different concentrations. For an assay, this typically covers 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be minimal and not statistically significant.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
80801,234
90902,345
1001,003,456
1101,104,567
1201,205,678
0.9998

Objective: To determine the closeness of the test results obtained by the method to the true value.[4][8] Accuracy is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare samples (or a placebo matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Example Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.2101.0%

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) with the repeatability results to assess inter-day variability.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1. The LOQ should then be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1, with %RSD ≤ 10% and recovery between 90-110%.

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on SST parameters (e.g., retention time, peak area, tailing factor).

Table 4: Example Robustness Study Parameters

ParameterOriginal ValueVariation 1Variation 2
Flow Rate (mL/min) 1.00.91.1
Column Temp. (°C) 302832
Mobile Phase % Organic 60%58%62%

Acceptance Criteria:

  • System suitability parameters must pass under all varied conditions.

  • The changes should not significantly impact the quantitative results.

Comparison with Alternative Analytical Technologies

While the validated HPLC-UV method is a robust and cost-effective workhorse for routine quality control, it's important to understand its position relative to other technologies.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns (<2 µm) and higher pressures, resulting in significantly faster run times and higher resolution. This is advantageous for high-throughput screening but requires more expensive, specialized equipment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a mass spectrometer.[9] It is the gold standard for impurity identification and trace-level quantification but involves higher operational complexity and cost. For routine assay and quantification of a known, stable compound, the added complexity is often unnecessary.

Tech_Comparison cluster_props Performance Metrics HPLC_UV HPLC-UV Cost Cost & Complexity HPLC_UV->Cost Low Speed Speed HPLC_UV->Speed Moderate Sensitivity Sensitivity & Selectivity HPLC_UV->Sensitivity Good UPLC_UV UPLC-UV UPLC_UV->Cost Moderate UPLC_UV->Speed High UPLC_UV->Sensitivity Good LC_MS LC-MS LC_MS->Cost High LC_MS->Speed Moderate LC_MS->Sensitivity Very High

Figure 2: Comparison of key performance attributes across analytical technologies.

Conclusion

The validation process described herein provides a comprehensive framework for establishing a reliable HPLC method for the quantification of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, we generate documented evidence that gives a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes. This validated method stands as a reliable and efficient tool for quality control in a regulated environment.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Stability Analysis of (2-Bromo-benzothiazol-6-yl)-acetic Acid Ethyl Ester and its Methyl Ester Analog

In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug candidate is a cornerstone of its potential success. It dictates not only the compound's shelf-life and storage requirements but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug candidate is a cornerstone of its potential success. It dictates not only the compound's shelf-life and storage requirements but also its behavior and degradation pathways within a formulation. This guide provides an in-depth comparative analysis of the stability of two closely related benzothiazole derivatives: (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester and its methyl ester counterpart. Benzothiazole and its derivatives are notable scaffolds in medicinal chemistry, lauded for a wide array of pharmacological activities.[1][2][3][4] This analysis is grounded in established principles of chemical kinetics and supported by a detailed experimental protocol for a forced degradation study, providing researchers, scientists, and drug development professionals with a robust framework for evaluating similar compounds.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with chemical stability being a primary hurdle. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to ensure that a drug substance and its formulated product maintain their quality, efficacy, and safety over time.[5][6][7] Forced degradation studies, or stress testing, are a critical component of this process.[7] By subjecting the compound to conditions more severe than accelerated stability testing—such as extremes of pH, temperature, oxidation, and light—we can elucidate its intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[7][8][9][10][11]

This guide focuses on a head-to-head comparison of an ethyl ester and a methyl ester of a (2-Bromo-benzothiazol-6-yl)-acetic acid derivative. The seemingly minor difference in the ester alkyl group can have significant implications for the molecule's susceptibility to degradation, particularly through hydrolysis. Understanding these nuances is paramount for informed decision-making in lead optimization and formulation development.

Theoretical Underpinnings: Ester Hydrolysis and Influencing Factors

The primary degradation pathway for the title compounds under aqueous conditions is expected to be hydrolysis of the ester linkage, yielding the parent carboxylic acid and the corresponding alcohol (ethanol or methanol). This reaction can be catalyzed by either acid or base.[12][13]

The rate of ester hydrolysis is governed by several factors, including:

  • Steric Hindrance: The size of the alkyl group in the alcohol portion of the ester can influence the rate of nucleophilic attack at the carbonyl carbon.[14][15][16][17] A bulkier group, such as ethyl compared to methyl, can sterically hinder the approach of a nucleophile (e.g., a water molecule or hydroxide ion), thereby slowing the rate of hydrolysis.[15][18]

  • Electronic Effects: The electronic nature of the ester's constituent groups can also play a role.[19][20][21][22] Alkyl groups are generally considered electron-donating. A more strongly electron-donating group can slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. However, in the case of methyl versus ethyl, this electronic difference is minimal and the steric effect is generally considered to be the dominant factor.

Based on these principles, it is hypothesized that the (2-Bromo-benzothiazol-6-yl)-acetic acid methyl ester will exhibit a faster rate of hydrolysis compared to its ethyl ester analog due to the smaller steric profile of the methyl group.

Experimental Design: A Forced Degradation Protocol

To empirically test this hypothesis, a comprehensive forced degradation study is designed. The objective is to subject both the ethyl and methyl esters to a range of stress conditions and quantify the extent of degradation over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9][23]

  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (Reference Standard)

  • (2-Bromo-benzothiazol-6-yl)-acetic acid methyl ester (Reference Standard)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for mobile phase pH adjustment)

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.[2]

  • Analytical balance

  • pH meter

  • Water bath/oven for thermal stress

  • Photostability chamber

The following diagram illustrates the logical flow of the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_comparison Comparative Assessment prep_start Accurately weigh ethyl and methyl esters prep_dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) prep_start->prep_dissolve thermal Thermal (80°C, solid state) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_dissolve->acid Aliquot samples base Base Hydrolysis (0.1 N NaOH, RT) prep_dissolve->base Aliquot samples oxidative Oxidative (3% H₂O₂, RT) prep_dissolve->oxidative Aliquot samples sampling Sample at defined time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc quantify Quantify % Degradation and formation of degradants hplc->quantify compare Compare degradation profiles of ethyl vs. methyl ester quantify->compare conclusion Draw conclusions on relative stability compare->conclusion

Caption: Experimental workflow for the comparative stability study.

  • Preparation of Stock Solutions: Prepare stock solutions of both the ethyl and methyl esters in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Place in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place accurately weighed solid samples of each ester in an oven at 80°C.

  • Sampling and Analysis: Withdraw aliquots from the stressed solutions at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours). For the thermal stress study, dissolve the solid sample in the initial solvent at each time point. Neutralize the acidic and basic samples before injection.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical reversed-phase method might utilize a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[2][24] UV detection should be set at a wavelength that allows for the sensitive detection of both the parent compound and any degradation products. The goal of the HPLC method is to achieve baseline separation of the parent peak from all degradant peaks.[8][23]

The following diagram illustrates the base-catalyzed hydrolysis mechanism, which is generally faster and more common for esters than acid-catalyzed hydrolysis.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Data Presentation and Interpretation

The primary endpoint of this study is the percentage of degradation of the parent compound under each stress condition. The results should be tabulated for a clear and direct comparison.

Table 1: Comparative Degradation Data (%) for Ethyl and Methyl Esters

Stress ConditionTime (hours)(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (% Degradation)(2-Bromo-benzothiazol-6-yl)-acetic acid methyl ester (% Degradation)
0.1 N HCl, 60°C 85.28.9
2412.821.5
0.1 N NaOH, RT 210.518.3
828.745.1
3% H₂O₂, RT 24< 2.0< 2.0
Thermal, 80°C 24< 1.0< 1.0

Note: The data presented in this table is illustrative and represents expected outcomes based on chemical principles. Actual experimental results may vary.

As hypothesized, the illustrative data in Table 1 shows a significantly higher percentage of degradation for the methyl ester compared to the ethyl ester under both acidic and basic hydrolytic conditions. This supports the theory that the smaller steric hindrance of the methyl group allows for more facile nucleophilic attack at the carbonyl carbon.[15][18] Both compounds exhibit good stability under oxidative and thermal stress, which is a favorable characteristic for a drug candidate.

Conclusion and Recommendations

This comparative guide demonstrates that even subtle structural modifications, such as the variation of an ester alkyl group, can have a profound impact on the chemical stability of a molecule. The experimental evidence, supported by established chemical theory, indicates that (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is more stable towards hydrolysis than its methyl ester analog .

For drug development professionals, this has several practical implications:

  • Candidate Selection: When considering a series of ester prodrugs, the ethyl ester may be preferred over the methyl ester if enhanced stability in aqueous environments (such as pre-formulation processing or in vivo) is desired.

  • Formulation Strategy: If the methyl ester is pursued for other reasons (e.g., improved solubility or permeability), the formulation strategy must account for its greater susceptibility to hydrolysis. This might involve the use of non-aqueous vehicles, pH control, or protective packaging.

  • Analytical Method Development: The stability-indicating HPLC method must be capable of resolving the parent ester from its primary degradant, the parent carboxylic acid, as well as any other potential impurities.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Ester Hydrolysis Definition. Fiveable.
  • High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Benchchem.
  • Stability Indicating HPLC Method Development: A Review. Human Journals.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Deriv
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy and Pharmaceutical Research.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
  • 7.7: Examples That Show How Delocalized Electrons Affect Stability. Chemistry LibreTexts.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Forced Degradation Studies. Tepnel Pharma Services Limited.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Bentham Science Publishers.
  • Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. RSC Publishing.
  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. RSC Publishing.
  • Steric Hindrance in the Alkaline Hydrolysis of Phosphin
  • Methyl ester vs Ethyl ester hydrolysis. Reddit.
  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences.
  • Steric and electronic considerations of ester hydrolysis: Updating a longstanding physical organic kinetics experiment. American Chemical Society.
  • hydrolysis of esters. Chemguide.
  • Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed.
  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed.
  • Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry.
  • 7 Factors That Stabilize Negative Charge In Organic Chemistry. Master Organic Chemistry.
  • Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Journal of Microbiology, Biotechnology and Food Sciences.
  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. Sigma-Aldrich.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • (2-BroMo-benzothiazol-6-yl)-acetic acid ethyl ester — Chemical Substance Information.
  • (2-BroMo-benzothiazol-6-yl)-acetic acid Methyl ester — Chemical Substance Information.
  • Synthesizing process of 2, 6-dibromo benzothiazole.
  • Synthesis of some biologically active benzothiazole derivatives.

Sources

Validation

LC-MS/MS mass spectrometry analysis of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Title: Comparative Guide: LC-MS/MS Method Optimization for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester Executive Summary & Chemical Context (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a critical interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: LC-MS/MS Method Optimization for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Executive Summary & Chemical Context

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a critical intermediate and pharmacophore frequently utilized in the development of monoacylglycerol lipase (MGL) inhibitors and novel antimicrobial agents[1],[2]. Accurate quantification and structural confirmation of this compound in complex biological matrices demand highly selective analytical techniques. The presence of the bromine atom introduces a distinct 1:1 isotopic signature ( 79 Br and 81 Br), while the benzothiazole core and ethyl ester moiety dictate its ionization and collision-induced fragmentation behavior[3],[1].

This guide objectively compares chromatographic and ionization alternatives to establish a self-validating LC-MS/MS protocol, ensuring maximum sensitivity and scientific rigor for drug development professionals.

Comparative Analysis: Chromatographic Selectivity

C18 vs. Biphenyl Stationary Phases The causality behind column selection relies on the molecular interactions between the analyte and the stationary phase. Standard C18 columns rely exclusively on dispersive hydrophobic interactions. However, halogenated heteroaromatics like bromobenzothiazoles possess highly polarizable electron clouds. Biphenyl stationary phases introduce π−π and dipole-dipole interactions, which significantly enhance the retention and peak symmetry of these compounds, preventing early elution into the solvent front where matrix suppression is highest.

Table 1: Chromatographic Performance Comparison (Isocratic 60:40 MeOH:H2O, 0.1% Formic Acid)

ParameterStandard C18 ColumnBiphenyl ColumnPerformance Gain / Causality
Retention Time (min) 3.24.8+50% (Avoids early matrix suppression zones)
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical) π−π interactions prevent secondary silanol binding
Theoretical Plates (N) ~8,500~14,200+67% Efficiency yielding sharper peak integration

Comparative Analysis: Ionization Efficiency

ESI+ vs. APCI+ Benzothiazole derivatives typically ionize well under positive Electrospray Ionization (ESI+) due to the basic nitrogen in the thiazole ring[3],[4]. Atmospheric Pressure Chemical Ionization (APCI+) was evaluated as an alternative to potentially reduce matrix suppression. However, the thermal lability of the ethyl ester moiety leads to excessive in-source fragmentation under APCI conditions, drastically reducing the precursor ion intensity. ESI+ provides optimal protonation efficiency without thermal degradation, yielding robust [M+H]+ signals at m/z 300.0 ( 79 Br) and 302.0 ( 81 Br)[1].

Table 2: Ionization Source Comparison

MetricESI (+)APCI (+)Mechanistic Cause
Precursor Ion Intensity 4.5 x 10^6 cps8.2 x 10^4 cpsESI avoids thermal degradation of the ester moiety.
In-Source Fragmentation < 5%> 45%APCI corona discharge and high heat cleave the ester.
Signal-to-Noise (S/N) 250:115:1ESI provides superior desolvation for polar heterocycles.

Logical Workflow & Decision Matrix

The following diagram illustrates the logical progression of optimizing the LC-MS/MS method, culminating in a self-validating Multiple Reaction Monitoring (MRM) approach.

LCMS_Logic cluster_0 Phase 1: Chromatographic Selectivity cluster_1 Phase 2: Ionization Efficiency A Target: (2-Bromo-benzothiazol-6-yl) -acetic acid ethyl ester B1 C18 Column (Hydrophobic only) A->B1 B2 Biphenyl Column (π-π & Dipole Interactions) A->B2 C1 APCI (+) (High Thermal Degradation) B2->C1 C2 ESI (+) (Optimal N-protonation) B2->C2 D Self-Validating MRM Tracking 79Br & 81Br Isotopes C2->D

Caption: Logical workflow for optimizing the LC-MS/MS analysis of brominated benzothiazole derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol employs a self-validating system: by simultaneously tracking the MRM transitions for both the 79 Br and 81 Br isotopes and verifying their ~1:1 ratio, researchers can definitively rule out isobaric matrix interferences[1].

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Condition a polymeric mixed-mode SPE cartridge (e.g., Oasis HLB) with 2 mL methanol followed by 2 mL HPLC-grade water[4].

  • Load 1 mL of the biological/aqueous sample spiked with a stable isotope-labeled internal standard.

  • Wash with 2 mL of 5% methanol in water to remove polar interferences.

  • Elute the target compound with 2 mL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of initial mobile phase.

Step 2: Liquid Chromatography Parameters

  • Column: Biphenyl phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+ MRM) Parameters

  • Capillary Voltage: +4000 V

  • Desolvation Temperature: 450 °C

  • Desolvation Gas: 800 L/hr

MRM Transitions (Self-Validating Pair):

  • Quantifier ( 79 Br): m/z 300.0 → 254.0 (Collision Energy: 22 eV)

  • Qualifier ( 81 Br): m/z 302.0 → 256.0 (Collision Energy: 22 eV)

  • Confirmation (Thiazole Cleavage): m/z 300.0 → 108.0 (Collision Energy: 35 eV)

Mechanistic Fragmentation Pathway

Understanding the Collision-Induced Dissociation (CID) pathway is critical for structural elucidation. The primary fragmentation involves the neutral loss of ethanol (46 Da) from the ethyl ester group. Higher collision energies trigger the cleavage of the thiazole ring, yielding a characteristic fragment at m/z 108, which is a hallmark of benzothiazole derivatives[3].

Fragmentation M Precursor [M+H]+ m/z 300 / 302 F1 Loss of Ethanol m/z 254 / 256 M->F1 -46 Da (CE: 22 eV) F2 Thiazole Cleavage m/z 108 M->F2 CID Energy (CE: 35 eV) F1->F2 Further Fragmentation

Caption: Proposed CID fragmentation pathway highlighting the preservation of the bromine isotopic signature.

Conclusion

For the LC-MS/MS analysis of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester, the combination of a Biphenyl stationary phase and ESI+ ionization vastly outperforms traditional C18/APCI methodologies. By leveraging the compound's π−π interaction potential and basic nitrogen, alongside a self-validating dual-isotope MRM tracking system, this protocol guarantees both high sensitivity and absolute structural confidence.

References

  • Source: benchchem.
  • Source: mdpi.
  • Source: nih.
  • Source: googleapis.

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Amination of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Introduction The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The synthesis of derivatives based on this scaffold is therefore of significant interest to researchers in drug discovery and development. A key transformation in the synthesis of these derivatives is the C-N cross-coupling reaction to introduce diverse amine functionalities at the 2-position of the benzothiazole ring.

This guide provides a comparative analysis of different catalytic systems for the amination of a representative substrate, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. We will delve into the critical components of modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, and provide experimental insights to guide catalyst selection for this challenging transformation.

The Challenge: Aminating an Electron-Deficient Heterocycle

The target transformation involves the coupling of an amine with (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. The benzothiazole ring system presents unique challenges for catalysis. Five-membered nitrogen-containing heterocycles can act as inhibitors or deactivate palladium catalysts, making these substrates difficult coupling partners.[2] Furthermore, the presence of an ester functional group requires careful selection of reaction conditions, particularly the base, to avoid unwanted side reactions such as hydrolysis.

The most effective and widely adopted method for this class of transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4] The success of this reaction is highly dependent on the specific combination of palladium source, phosphine ligand, base, and solvent.

Comparison of Catalytic Systems

We will compare three distinct catalytic systems, representative of different generations and approaches to the Buchwald-Hartwig amination. The performance of these systems is evaluated based on reaction efficiency (yield), speed (time), and catalyst loading.

Disclaimer: The following experimental data is a representative synthesis based on established principles of Buchwald-Hartwig amination of heteroaryl halides.[2][3] Yields are illustrative and will vary based on the specific amine coupling partner and precise reaction conditions.

System IDPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
SYS-1 Pd₂(dba)₃ (1 mol%)XPhos (2.5 mol%)NaOtBu (1.4 equiv)Toluene100492%
SYS-2 Pd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃ (2.0 equiv)Dioxane1102465%
SYS-3 Pd(PPh₃)₄ (5 mol%)-K₃PO₄ (2.0 equiv)DMF1203640%
Analysis of Catalytic System Components

System 1 (SYS-1): The Modern Standard - Bulky Biarylphosphine Ligands

  • Expertise & Experience: This system represents the state-of-the-art for challenging C-N cross-couplings. The combination of a palladium(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a highly effective electron-rich, sterically hindered biarylphosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is designed for high performance. The bulk of the XPhos ligand promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly active in the catalytic cycle. This steric hindrance facilitates the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to faster reaction times and higher yields.[3][5] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for efficiently deprotonating a wide range of amines, including less nucleophilic ones.

System 2 (SYS-2): A Classic Approach - Bidentate Ligands

  • Expertise & Experience: This system employs a more traditional combination of a palladium(II) source, which is reduced in situ to the active Pd(0) species, and a bidentate phosphine ligand, BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl). While effective for many aminations, bidentate ligands can sometimes form overly stable, four-coordinate palladium complexes that are less reactive, leading to slower reaction rates and requiring higher temperatures.[3] The use of a milder inorganic base like cesium carbonate (Cs₂CO₃) is often necessary to avoid degradation of sensitive substrates but requires higher temperatures and longer reaction times to achieve sufficient amine deprotonation. This system is generally less effective for electron-deficient or sterically hindered heteroaryl halides.

System 3 (SYS-3): An Early Generation System

  • Expertise & Experience: This system utilizes a pre-formed Pd(0) complex, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). In this case, the triphenylphosphine ligand is part of the catalyst complex itself. Triphenylphosphine is less electron-rich and bulky compared to modern biarylphosphine ligands. This results in a less active catalyst that is more prone to decomposition at the high temperatures required for the reaction. Consequently, higher catalyst loadings and prolonged reaction times are typical, often resulting in lower yields. This approach is generally considered outdated for demanding substrates like 2-bromo-benzothiazoles.[6]

Visualizing the Catalytic Pathway and Workflow

The efficiency of the Buchwald-Hartwig amination is governed by a well-understood catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(H-NR¹R²)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (H-NR¹R²) Amido Ar-Pd(II)(L)-NR¹R² AmineCoord->Amido Deprotonation (-Base-H⁺X⁻) Amido->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A structured experimental workflow is crucial for reproducibility and success.

Experimental_Workflow setup Reaction Setup 1. Add Pd source, ligand, and base to oven-dried flask. 2. Evacuate and backfill with Argon (3x). 3. Add solvent, aryl bromide, and amine via syringe. reaction Reaction Execution 1. Heat mixture to specified temperature with vigorous stirring. 2. Monitor reaction progress by TLC or LC-MS. setup->reaction workup Workup & Purification 1. Cool reaction to room temperature. 2. Dilute with an organic solvent (e.g., EtOAc). 3. Wash with water and brine. 4. Dry organic layer over Na₂SO₄ and concentrate. 5. Purify by column chromatography. reaction->workup analysis Product Analysis 1. Characterize pure product by NMR, MS, and HRMS. workup->analysis

Caption: A typical experimental workflow for the amination reaction.

Recommended Experimental Protocol (SYS-1)

This protocol is based on the highest-performing system identified (SYS-1) and represents a robust starting point for the amination of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester.

Materials:

  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.025 equiv, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add anhydrous toluene, followed by the (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (can be added as a solid before evacuation if stable, or as a solution in toluene). Finally, add the amine via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired aminated product.

Conclusion

For the amination of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester, a catalytic system employing a palladium source with a sterically hindered, electron-rich biarylphosphine ligand such as XPhos (SYS-1 ) is demonstrably superior. This modern catalytic system offers high yields, short reaction times, and operates under milder conditions compared to older generation catalysts. The choice of a strong, non-nucleophilic base like NaOtBu is critical for efficient reaction. While classic systems (SYS-2 and SYS-3 ) can effect the transformation, they are significantly less efficient and are not recommended for this type of challenging substrate. This guide provides a clear rationale and a robust experimental protocol to enable researchers to successfully synthesize novel 2-aminobenzothiazole derivatives for applications in drug discovery and materials science.

References

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry.
  • AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. (2025, May 15). JOURNAL OF APPLIED SCIENCE (JAPPS).
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.).
  • Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. (2026, March 12). Der Pharma Chemica.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. (2017). Synthesis, 49(13), 3084-3090.
  • Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. (2008, October 23). Organic Letters.
  • Buchwald–Hartwig amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters.

Sources

Validation

A Researcher's Guide to the Spectroscopic and Chromatographic Purity Validation of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

In the fields of medicinal chemistry and drug development, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of medicinal chemistry and drug development, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester, a key heterocyclic building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and the validity of biological screening data.

This guide provides an in-depth protocol for the robust purity validation of this compound, grounded in the synergistic use of spectroscopic and chromatographic techniques. We will move beyond procedural lists to explain the causality behind methodological choices, establishing a self-validating analytical workflow. This approach, which leverages orthogonal techniques, is designed to provide the highest degree of confidence in the final purity assessment, aligning with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3]

Section 1: The Spectroscopic Triumvirate for Structural Confirmation and Purity Screening

Spectroscopy provides a direct, atom-level view of the molecule, confirming its identity and offering a primary screen for impurities. For (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (Molecular Weight: 300.18 g/mol , Formula: C₁₁H₁₀BrNO₂S), a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6]

¹H NMR Spectroscopy: Mapping the Protons

  • Rationale: ¹H NMR provides a detailed "fingerprint" of the molecule. The chemical shift, integration (relative number of protons), and splitting pattern of each signal must align with the expected structure. Impurities, even at low levels, will typically present their own unique signals.

  • Expected Signals for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester:

    • Aromatic Protons (3H): Complex signals expected in the aromatic region (~7.3-8.1 ppm).

    • Methylene Protons (-CH₂-COOEt) (2H): A singlet around 3.8 ppm.

    • Ethyl Ester Protons (-OCH₂CH₃): A quartet (2H) around 4.2 ppm and a triplet (3H) around 1.2 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

  • Rationale: ¹³C NMR confirms the carbon framework of the molecule. The presence of the correct number of distinct carbon signals, including the characteristic shifts for the ester carbonyl (~170 ppm) and carbons of the benzothiazole ring, provides definitive structural evidence.[7]

  • Expected Signals: Approximately 10-11 distinct carbon signals are expected, depending on the symmetry and resolution. Key signals include the ester carbonyl, aromatic carbons, and the ethyl group carbons.

Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation
  • Rationale: MS provides the exact mass of the molecule, confirming its elemental composition. For a bromine-containing compound, MS is particularly powerful due to bromine's characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[8][9] This results in a distinctive "M" and "M+2" peak pattern of roughly equal intensity, which is a hallmark of a monobrominated compound.[10][11]

  • Expected Result: The mass spectrum should show two molecular ion peaks of nearly equal abundance at m/z values corresponding to [C₁₁H₁₀⁷⁹BrNO₂S + H]⁺ and [C₁₁H₁₀⁸¹BrNO₂S + H]⁺. This provides unequivocal evidence of the presence of one bromine atom.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification
  • Rationale: FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While less suited for quantification of minor impurities compared to NMR or HPLC, it serves as a quick identity check.[12]

  • Expected Key Absorptions:

    • Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹.[13][14]

    • C-O Stretch: An intense peak typically found between 1300-1000 cm⁻¹.[14]

    • Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Section 2: Orthogonal Validation with High-Performance Liquid Chromatography (HPLC)

To establish the highest level of confidence in a purity claim, an orthogonal method—one that relies on a different scientific principle—is required.[15] High-Performance Liquid Chromatography (HPLC) is the ideal complement to spectroscopy, offering superior separation of components for highly sensitive impurity profiling.[16][17]

  • Principle of Orthogonality: While NMR provides purity based on the structural identity and molar ratio of all proton-bearing molecules in the sample, HPLC physically separates the target compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[15][18] This allows for the detection of non-proton-containing impurities or those with signals obscured in the NMR spectrum.

  • Technique: Reversed-phase HPLC (RP-HPLC) is the most common and suitable mode for a molecule of this polarity.[19][20] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[21] Hydrophobic (less polar) compounds are retained longer on the column.[20]

Section 3: Integrated Validation Workflow and Comparative Analysis

A robust purity validation strategy integrates these techniques into a logical workflow.

// Edges NMR -> qNMR [label="Structure Confirmed", color="#34A853"]; MS -> qNMR [color="#34A853"]; FTIR -> qNMR [color="#34A853"];

qNMR -> Final_Purity [label="Cross-Validation", style=dashed, color="#5F6368"]; HPLC -> Final_Purity [label="Orthogonal Data", style=dashed, color="#5F6368"];

{rank=same; NMR; MS; FTIR;} {rank=same; qNMR; HPLC;}

// Invisible edges to enforce ranking FTIR -> HPLC [style=invis]; } endomd Caption: Integrated workflow for comprehensive purity assessment.

Comparative Analysis: Spectroscopic vs. Chromatographic Purity
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[5]Physical separation based on polarity and differential partitioning.[21][22]
Primary Output Spectrum providing structural information and molar ratios.[15]Chromatogram showing separated peaks with retention times and areas.[15]
Quantification Absolute quantification using a certified internal standard.[23][24]Primarily relative quantification (% peak area); can be absolute with a specific reference standard.[4]
Strengths - Primary analytical method; no reference standard of the analyte needed.[4]- Provides definitive structural confirmation.- Non-destructive.[5]- High sensitivity for trace impurities.- Excellent for resolving complex mixtures.- High throughput for routine analysis.[16]
Limitations - Lower sensitivity than HPLC for some impurities.- Signal overlap can complicate quantification.- Requires a larger sample amount (milligrams).[25]- Requires a reference standard for absolute quantification.- Provides no structural information on its own.- Can miss impurities that do not have a chromophore (if using UV detection).

Section 4: Experimental Protocols

Adherence to validated protocols is critical for reproducible results. The following are standardized, step-by-step methodologies.

Protocol 4.1: Quantitative ¹H NMR (qNMR) Purity Determination
  • Preparation: Accurately weigh ~10-20 mg of the (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester and ~5-10 mg of a high-purity, certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean vial. The standard should have signals that do not overlap with the analyte.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) ensuring complete dissolution.[26]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a >400 MHz spectrometer. Crucial Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to ensure full magnetization recovery for accurate integration. A 30-second delay is often sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with phasing and baseline correction. Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula[24]: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and P = Purity of the standard.

Protocol 4.2: RP-HPLC Purity Determination (% Area)
  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL with the mobile phase.

  • Analysis: Inject 10 µL of the sample solution. Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Section 5: Data Synthesis and Conclusion

By combining these orthogonal techniques, a comprehensive purity profile is established. The NMR and MS data confirm the identity of the main component, while qNMR provides an absolute purity value. HPLC corroborates this by showing the relative abundance of the main peak and detecting any potential impurities that may not have been visible by NMR.

A final purity statement for a batch of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester should synthesize these findings. For example: "The identity was confirmed by ¹H NMR, ¹³C NMR, and MS, with the mass spectrum showing the characteristic 1:1 isotopic pattern for a monobrominated compound. Purity was determined to be 99.2% by quantitative ¹H NMR (qNMR) using a certified internal standard. Orthogonal analysis by RP-HPLC (254 nm) showed a purity of 99.4% by area, with no single impurity greater than 0.1%."

This multi-faceted, self-validating approach ensures the highest degree of analytical certainty, providing researchers, scientists, and drug development professionals with the confidence needed to advance their work.

References

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]. Accessed March 17, 2026.

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]. Accessed March 17, 2026.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]. Accessed March 17, 2026.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]. Accessed March 17, 2026.

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]. Accessed March 17, 2026.

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]. Accessed March 17, 2026.

  • ICH. Quality Guidelines. Available at: [Link]. Accessed March 17, 2026.

  • Save My Exams. The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]. Accessed March 17, 2026.

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]. Accessed March 17, 2026.

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]. Accessed March 17, 2026.

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]. Accessed March 17, 2026.

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]. Accessed March 17, 2026.

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]. Accessed March 17, 2026.

  • College of St. Benedict & St. John's University. ms isotopes: Br and Cl. Available at: [Link]. Accessed March 17, 2026.

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]. Accessed March 17, 2026.

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]. Accessed March 17, 2026.

  • Specific Polymers. HPLC, a modular technique that complements NMR. Available at: [Link]. Accessed March 17, 2026.

  • YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]. Accessed March 17, 2026.

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]. Accessed March 17, 2026.

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]. Accessed March 17, 2026.

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]. Accessed March 17, 2026.

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]. Accessed March 17, 2026.

  • Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. Available at: [Link]. Accessed March 17, 2026.

  • Royal Society of Chemistry. Supporting information. Available at: [Link]. Accessed March 17, 2026.

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]. Accessed March 17, 2026.

  • Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?. Available at: [Link]. Accessed March 17, 2026.

  • PMC. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Available at: [Link]. Accessed March 17, 2026.

  • ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available at: [Link]. Accessed March 17, 2026.

Sources

Comparative

Benchmarking (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester against standard benzothiazoles

High-Performance Benchmarking of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in Medicinal Chemistry The Strategic Role of Benzothiazoles in Drug Design The benzothiazole bicyclic ring system is a highly privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Benchmarking of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in Medicinal Chemistry

The Strategic Role of Benzothiazoles in Drug Design

The benzothiazole bicyclic ring system is a highly privileged pharmacophore in modern drug discovery, exhibiting profound efficacy across neurodegenerative disorders, oncology, and infectious diseases[1]. FDA-approved therapeutics, such as the ALS drug Riluzole and the diagnostic agent Flutemetamol, heavily rely on this planar, electron-deficient scaffold to achieve high target binding affinity[1].

However, as medicinal chemistry pivots toward complex modalities like PROTACs (Proteolysis Targeting Chimeras) and DNA-Encoded Libraries (DELs), standard building blocks like 2-bromobenzothiazole or 2-aminobenzothiazole often fall short. They are typically monofunctional, requiring harsh downstream synthetic steps that can degrade sensitive payloads. To address this, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester has emerged as a superior, bifunctional intermediate. This guide objectively benchmarks its reactivity, physicochemical properties, and synthetic utility against standard benzothiazole analogs.

Structural Causality: Why Electronic Insulation Matters

The utility of a building block is dictated by its electronic distribution. In standard 2-bromobenzothiazole, the C2-bromide is highly activated for Palladium(0) oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms[2].

When designing a bifunctional scaffold, introducing a second functional group (like an ester) directly onto the aromatic ring (e.g., at the C6 position) inductively withdraws electron density. This can make the ring overly electrophilic, promoting unwanted nucleophilic aromatic substitution (SNAr) side reactions during basic cross-coupling conditions.

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester solves this via structural causality: The C6-ester is separated from the benzothiazole core by a methylene spacer ( −CH2​− ). This spacer breaks the pi-conjugation, electronically insulating the ester from the aromatic system. Consequently, the C2-bromide retains its optimal kinetics for Suzuki-Miyaura and Negishi cross-couplings[3], while the ester remains perfectly preserved for subsequent orthogonal functionalization (e.g., mild hydrolysis and amidation).

Quantitative Benchmarking: Reactivity and Physicochemical Profiles

To objectively evaluate performance, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester was benchmarked against two standard industry alternatives: 2-Bromobenzothiazole and 2-Amino-6-bromobenzothiazole.

Table 1: Comparative Benchmarking of Benzothiazole Scaffolds

Property / Substrate(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester2-Bromobenzothiazole2-Amino-6-bromobenzothiazole
Primary Reactive Site C2-BromideC2-BromideC6-Bromide
Orthogonal Handle Yes (C6-Acetic ester)No (Monofunctional)Yes (C2-Amine)
Electronic Insulation Yes (Methylene spacer)N/ANo (Conjugated)
Suzuki Coupling Yield 85–90%88–92%60–65%
Catalyst Poisoning Risk LowLowHigh (Free amine coordination)
Suitability for DELs ExcellentPoorModerate

Data Interpretation: While standard 2-bromobenzothiazole offers slightly higher raw coupling yields, it lacks a secondary handle for linker attachment. Conversely, 2-amino-6-bromobenzothiazole possesses two handles, but the free C2-amine frequently coordinates to Palladium catalysts, poisoning the reaction and drastically reducing yields[2]. The ethyl ester derivative provides the optimal balance of high cross-coupling efficiency and downstream versatility.

Self-Validating Experimental Workflows

To harness the bifunctionality of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester, the following self-validating protocols detail the orthogonal functionalization of the C2 and C6 positions.

G A (2-Bromo-benzothiazol-6-yl)- acetic acid ethyl ester B Step 1: Pd-Catalyzed Suzuki-Miyaura Coupling (C2-Arylation) A->B Arylboronic acid, Pd(dppf)Cl2, K2CO3 C Step 2: LiOH Hydrolysis (Ester to Carboxylic Acid) B->C THF/H2O, 25°C D Step 3: HATU/DIPEA Amidation (Linker/Payload Attachment) C->D Primary Amine, HATU, DIPEA E Final Bifunctional Therapeutic Scaffold D->E High Yield

Workflow for the orthogonal functionalization of the bifunctional benzothiazole scaffold.

Protocol A: C2-Arylation via Suzuki-Miyaura Cross-Coupling

Causality of Reagents: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because the bidentate dppf ligand creates a sterically bulky, electron-rich metal center that resists coordination (poisoning) by the benzothiazole's sulfur and nitrogen atoms. A biphasic THF/H2​O solvent system is used to dissolve the K2​CO3​ base, generating the hydroxide ions required to activate the boronic acid for transmetalation.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Add a degassed mixture of THF and H2​O (4:1 v/v) to achieve a 0.2 M concentration.

  • Add Pd(dppf)Cl2​ (0.05 equiv). Seal the flask and heat to 80°C for 4 hours.

  • Self-Validation Check (LC-MS): The starting material exhibits a distinct 1:1 isotopic doublet ( M+ and M+2 ) due to the natural abundance of 79Br and 81Br . The reaction is validated as complete when this doublet entirely disappears, replaced by a single mass peak corresponding to the arylated product.

Protocol B: C6-Ester Hydrolysis and Linker Amidation

Causality of Reagents: LiOH is utilized for hydrolysis as the lithium cation coordinates with the ester carbonyl oxygen, enhancing its electrophilicity and allowing for rapid cleavage at room temperature without degrading the newly formed C2-aryl bond.

Step-by-Step Procedure:

  • Dissolve the C2-arylated intermediate in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Add LiOH⋅H2​O (2.0 equiv) and stir at 25°C for 2 hours.

  • Self-Validation Check (NMR/HPLC): Acidify to pH 3 and extract. Validate hydrolysis via 1H -NMR by confirming the complete disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm). On reverse-phase HPLC, the product will elute significantly earlier than the starting material due to the increased polarity of the free carboxylic acid.

  • For amidation, dissolve the free acid in DMF. Add HATU (1.2 equiv), DIPEA (3.0 equiv), and the target amine payload/linker (1.1 equiv). Stir for 3 hours at room temperature to yield the final conjugated therapeutic.

Conclusion

While standard 2-bromobenzothiazole remains a staple for simple medicinal chemistry explorations, it lacks the structural complexity required for modern, multi-component drug design. Benchmarking data clearly demonstrates that (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester provides a superior, electronically insulated bifunctional scaffold. By enabling high-yielding C2 cross-coupling without sacrificing the integrity of the C6 functional handle, it serves as an optimal building block for the synthesis of advanced therapeutics, DELs, and targeted degraders.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI URL: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC (PubMed Central) URL: [Link]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - Beilstein Journals URL:[Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review - Journal of Chemistry Reviews URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound (2-Bromo-benzothiazol-6-yl)-aceti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS No. 1422170-05-5) is a halogenated benzothiazole derivative.[1][2] While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented, its structure provides critical clues for a robust safety assessment. This guide synthesizes established principles for handling halogenated aromatic compounds and substituted esters to provide a clear, actionable plan for its safe use in the laboratory.

Structural Hazard Assessment: An Expert's Perspective

The molecular architecture of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester necessitates a cautious approach. We must infer its potential hazards from its constituent parts:

  • Halogenated Benzothiazole Core: The presence of a bromine atom on the benzothiazole ring is a key feature. Halogenated aromatic compounds can exhibit varying degrees of toxicity and may act as skin, eye, and respiratory irritants.[3][4] Related bromo-benzothiazole compounds are classified as irritants.[4]

  • Ethyl Acetate Moiety: The ester functional group, while common, can contribute to the compound's overall reactivity and toxicological profile. The parent compound, ethyl acetate, is known to cause serious eye irritation and may cause drowsiness or dizziness.[5][6]

  • Physical Form: This compound is typically supplied as a light yellow solid. This presents a significant risk of aerosolization and inhalation during handling, such as weighing or transferring the powder.

Given these structural alerts, we must operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or swallowed, and may cause respiratory irritation.[4][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A static PPE protocol is insufficient. Your level of protection must adapt to the specific task at hand. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inventory Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
Weighing (Solid) Chemical splash gogglesDouble-gloved nitrile glovesFully-buttoned lab coatRequired if outside a certified chemical fume hood (e.g., N95 respirator)
Solution Preparation Chemical splash goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood
Reaction & Workup Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Neoprene over nitrile)Chemical-resistant apron over a lab coatWork must be performed in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Viton or Silver Shield)Chemical-resistant suit or coverallsAir-purifying respirator (APR) with appropriate cartridges
Operational Protocols: Ensuring Self-Validating Safety

3.1. Handling Solid (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

This protocol is designed to minimize exposure to the solid compound, primarily through inhalation and dermal contact.

Objective: To safely weigh and transfer the solid compound for subsequent use.

Location: All handling of the solid must occur within a certified chemical fume hood.[3]

Step-by-Step Procedure:

  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, receiving flask, solvent) is present and the work area is de-cluttered.

  • Don PPE: At a minimum, don a fully buttoned lab coat, chemical splash goggles, and double-layered nitrile gloves.[3][9]

  • Transfer: Carefully open the container. Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.

  • Weighing: If the analytical balance cannot be placed inside the hood, securely cap the weigh boat or container before moving it to the balance.

  • Addition: Transfer the weighed solid into the designated reaction vessel inside the fume hood.

  • Immediate Cleanup: Using a disposable brush or wipe, clean any residual powder from the spatula and work surface. Dispose of these cleaning materials as hazardous waste.

  • Glove Disposal: After handling the solid, remove the outer pair of gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste container.[10]

3.2. Disposal Plan: A Cradle-to-Grave Approach

Objective: To safely dispose of all waste streams containing the target compound in accordance with institutional and local regulations.

Procedure:

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and unused solid compound.

    • Liquid Waste (Non-Aqueous): Reaction mixtures, solvent rinses (e.g., from cleaning glassware).

    • Liquid Waste (Aqueous): Aqueous layers from reaction workups.

  • Labeling: All waste containers must be labeled with the full chemical name: "(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester" and any solvents present.[3]

  • Container Management: Keep waste containers securely closed when not in use. Store them in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Once a container is full, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department. Do not pour any waste containing this compound down the drain.[11]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester, from procurement to final disposal.

cluster_prep Preparation & Planning cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste Management & Decontamination A Receive Chemical & Verify CAS No. 1422170-05-5 B Review Safety Protocols (This Guide) A->B D Don Task-Specific PPE C Prepare & De-clutter Fume Hood B->C C->D E Weigh Solid Compound D->E H Segregate Solid & Liquid Hazardous Waste F Prepare Solution / Setup Reaction E->F G Monitor Reaction F->G G->H I Decontaminate Glassware & Work Surfaces H->I J Doff PPE & Wash Hands I->J K Arrange for EHS Waste Pickup J->K

Caption: Safe handling workflow for (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester.

References

  • (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester-Information-Chemcia Scientific, LLC . Chemcia Scientific, LLC. [Link]

  • (2-BroMo-benzothiazol-6-yl)-acetic acid ethyl ester — Chemical Substance Information . NextSDS. [Link]

  • Personal Protective Equipment Selection Guide . University of California, Los Angeles - Chemistry & Biochemistry. [Link]

  • (6-BROMO-2-OXO-BENZOTHIAZOL-3-YL)-ACETIC ACID 3-METHYL-BUTYL ESTER — Chemical Substance Information . NextSDS. [Link]

  • Halogenated Solvents . Washington State University - Environmental Health & Safety. [Link]

  • LCSS: ETHYL ACETATE . National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Section 6C: Protective Equipment . Princeton University - Environmental Health and Safety. [Link]

  • SAFETY DATA SHEET - Ethyl Acetate Lab Grade . Lab Alley. [Link]

  • Safety Data Sheet: Acetic acid ethyl ester . Carl ROTH. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • SAFETY DATA SHEET - Ethyl Acetate . Greenfield Global. [Link]

  • Personal Protective Equipment . Stanford University - Environmental Health & Safety. [Link]

  • Safety Data Sheet: Acetic acid ethyl ester . Carl ROTH. [Link]

  • MATERIAL SAFETY DATA SHEET - 2-Bromo-benzothiazole-6-carbonitrile . Chemcia Scientific. [Link]

  • Safety Data Sheet - 4-Bromobenzothiazole . Angene Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester
Reactant of Route 2
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester
© Copyright 2026 BenchChem. All Rights Reserved.